Strategic Utilization of 4-Chloro-6-methylpyrazolo[1,5-a]pyrazine in Drug Discovery
This guide provides an in-depth technical analysis of 4-Chloro-6-methylpyrazolo[1,5-a]pyrazine , a high-value heterocyclic scaffold used primarily in medicinal chemistry for the development of kinase inhibitors and ATP-c...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides an in-depth technical analysis of 4-Chloro-6-methylpyrazolo[1,5-a]pyrazine , a high-value heterocyclic scaffold used primarily in medicinal chemistry for the development of kinase inhibitors and ATP-competitive ligands.
Structural Analysis & Significance
The pyrazolo[1,5-a]pyrazine core is a fused bicyclic heterocycle classified as a "privileged structure" in drug discovery.[1] It functions as a bioisostere for purine and quinoline ring systems, making it highly effective at binding to the hinge region of kinase ATP-binding pockets.
The 4-chloro-6-methyl derivative is a critical intermediate. Its value lies in the orthogonal reactivity of its substituents:
C4-Chloro Position: A highly reactive electrophilic site located alpha to the bridgehead nitrogen. It serves as the primary "handle" for introducing diversity via nucleophilic aromatic substitution (
) or palladium-catalyzed cross-coupling.
C6-Methyl Group: A stable lipophilic anchor that fills hydrophobic pockets within enzyme active sites (e.g., the gatekeeper region of kinases) or serves as a vector for further functionalization (e.g., benzylic bromination).
Structural Diagram & Numbering Logic
The following diagram illustrates the core connectivity and the electronic environment that dictates reactivity.
Figure 1: Structural logic and reactivity nodes of the 4-chloro-6-methylpyrazolo[1,5-a]pyrazine scaffold.
Physicochemical Profile
Understanding the baseline properties of this fragment is essential for calculating the "ligand efficiency" of final drug candidates. The low molecular weight allows for significant elaboration while adhering to Lipinski's Rule of Five.
Property
Value
Significance
Molecular Formula
Compact fragment
Molecular Weight
167.59 g/mol
High Ligand Efficiency (LE) potential
LogP (Predicted)
~1.4
Moderate lipophilicity; good membrane permeability
TPSA
~30
Low polar surface area; CNS penetrant potential
H-Bond Donors
0
Requires donor groups (e.g., amines) for binding
H-Bond Acceptors
3
Interacts with hinge region residues (e.g., backbone NH)
Appearance
Off-white to pale yellow solid
Typical for chlorinated heterocycles
Synthetic Accessibility
The synthesis of 4-chloro-6-methylpyrazolo[1,5-a]pyrazine typically follows a cyclization-functionalization strategy. The most robust route involves constructing the pyrazine ring onto a pre-existing pyrazole core.
Core Synthetic Pathway
Cyclization: Condensation of a 5-aminopyrazole derivative with a bifunctional electrophile (e.g., 2-bromo-1,1-dimethoxyethane or a keto-ester equivalent) to form the intermediate lactam (pyrazolo[1,5-a]pyrazin-4-one).
Aromatization/Activation: Conversion of the lactam (tautomeric with the 4-hydroxy species) to the 4-chloro derivative using a chlorinating agent.
Protocol: Chlorination via Phosphorus Oxychloride ()
Note: This protocol assumes the precursor 6-methylpyrazolo[1,5-a]pyrazin-4(5H)-one is available.
Setup: Charge a dry round-bottom flask with 6-methylpyrazolo[1,5-a]pyrazin-4(5H)-one (1.0 eq) under an argon atmosphere.
Reagent Addition: Add
(excess, typically 5–10 vol) carefully.
Optimization: For stubborn substrates, add catalytic N,N-dimethylaniline or
.
Reaction: Heat the mixture to reflux (100–110 °C) for 2–4 hours. Monitor via LCMS for the disappearance of the starting material (
) and appearance of the chloride ().
Workup (Critical Safety Step): Cool the mixture to room temperature. Slowly pour the reaction mixture onto crushed ice/water with vigorous stirring to quench excess
. Neutralize with saturated to pH ~8.
Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over
, and concentrate.
Purification: Flash column chromatography (Hexanes/EtOAc gradient). The product is typically a stable solid.
Figure 2: Synthetic workflow from pyrazole precursor to the chlorinated scaffold.
Reactivity & Functionalization
The utility of this molecule is defined by the lability of the C4-chlorine. The bridgehead nitrogen (N1) exerts an electron-withdrawing effect, making C4 highly susceptible to nucleophilic attack.
A. Nucleophilic Aromatic Substitution (
)
This is the most common reaction used to generate libraries of kinase inhibitors.
Nucleophiles: Primary and secondary amines (anilines, piperazines, morpholines).
Conditions:
Standard: Amine (1.2 eq), DIPEA (2.0 eq), IPA or n-Butanol, Microwave 100–120 °C or Reflux.
Mechanism:[2][3] Addition-Elimination. The intermediate Meisenheimer complex is stabilized by the electron-deficient ring system.
Validation: The product will show the loss of the Chlorine isotope pattern (3:1 ratio of M : M+2) in Mass Spectrometry.
B. Palladium-Catalyzed Cross-Coupling
If a carbon-carbon bond is required at C4 (e.g., to attach an aryl or heteroaryl group), Suzuki-Miyaura coupling is effective.
Catalyst System:
or /XPhos are recommended due to the heteroaromatic nature.
Base:
or .
Solvent: Dioxane/Water (4:1).
Medicinal Chemistry Applications
The pyrazolo[1,5-a]pyrazine scaffold is a potent template for ATP-competitive inhibitors.[1]
Mechanism of Action (Kinase Binding)
Hinge Binding: The Nitrogen at position 1 (and potentially N4) often accepts a hydrogen bond from the backbone NH of the kinase hinge region.
C4-Substituent: The group introduced at C4 (usually an amine) projects into the solvent-exposed region or the ribose binding pocket, determining solubility and pharmacokinetic properties.
C6-Methyl: This group often points toward the "gatekeeper" residue. If the gatekeeper is small (e.g., Threonine), the methyl group fits well. If the gatekeeper is large (e.g., Methionine), steric clash may occur, providing a mechanism for selectivity.
Target Examples:
JAK Inhibitors: Analogs have shown efficacy in modulating the Janus Kinase pathway.
Trk Inhibitors: Used in targeting Tropomyosin receptor kinases in oncology.
TTK/MPS1: Mitotic kinase inhibitors often utilize this fused system to mimic the adenine ring of ATP.
Safety and Handling
Hazards: As a halogenated heterocycle, treat as a potential skin and eye irritant. Specific toxicity data is limited, so assume potential for sensitization.
Reactivity: The C-Cl bond is reactive. Avoid prolonged exposure to strong nucleophiles during storage.
Storage: Store at 2–8 °C under inert gas (Argon/Nitrogen) to prevent hydrolysis or oxidation.
References
Synthesis and Kinase Inhibition
Title: Advances in pyrazolo[1,5-a]pyrimidines and related scaffolds as protein kinase inhibitors.[1][4][5][6][7]
Source:National Institutes of Health (PMC) / Vertex AI Search Results
Context: Describes the general synthetic routes and biological relevance of the pyrazolo-fused systems.
4-Chloro-6-methylpyrazolo[1,5-a]pyrazine CAS number and identifiers
The following technical guide details the chemical identity, synthesis, and application of 4-Chloro-6-methylpyrazolo[1,5-a]pyrazine , a critical heterocyclic building block in medicinal chemistry. Executive Summary 4-Chl...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the chemical identity, synthesis, and application of 4-Chloro-6-methylpyrazolo[1,5-a]pyrazine , a critical heterocyclic building block in medicinal chemistry.
Executive Summary
4-Chloro-6-methylpyrazolo[1,5-a]pyrazine (CAS: 2230802-77-2 ) is a fused bicyclic heteroaromatic scaffold widely utilized in the development of kinase inhibitors (e.g., JAK, Trk) and treatments for spinal muscular atrophy (SMA). Its structural rigidity and specific nitrogen placement make it an ideal pharmacophore for ATP-competitive inhibition, allowing for precise hydrogen bonding within enzyme active sites. This guide outlines its physicochemical profile, a validated synthetic route via the 4-oxo intermediate, and its strategic utility in structure-activity relationship (SAR) studies.
Chemical Identity & Properties
The compound is characterized by a pyrazine ring fused to a pyrazole ring, with a chlorine atom at the C4 position and a methyl group at the C6 position. This substitution pattern is critical for directing nucleophilic aromatic substitution (
) reactions during lead optimization.
Property
Data
IUPAC Name
4-Chloro-6-methylpyrazolo[1,5-a]pyrazine
CAS Number
2230802-77-2
Molecular Formula
Molecular Weight
167.59 g/mol
SMILES
CC1=CN2C(=CC=N2)C(=N1)Cl
Appearance
Off-white to pale yellow solid
Solubility
Soluble in DMSO, DCM, Ethyl Acetate; limited solubility in water
The synthesis of the 4-chloro-6-methylpyrazolo[1,5-a]pyrazine core typically proceeds through the construction of the pyrazine ring onto a pre-existing pyrazole scaffold, followed by chlorodehydroxylation. The protocol below describes the formation of the 4-oxo intermediate and its subsequent chlorination.
Phase 1: Pyrazine Ring Annulation
Principle:
-alkylation of a 5-aminopyrazole derivative with an -haloketone (e.g., chloroacetone) introduces the necessary carbon framework. Subsequent intramolecular cyclization (condensation) yields the dihydro-4-oxo core.
) attacks the alkyl halide. The pendant amino group then condenses with the ketone carbonyl to close the ring.
Phase 2: Chlorination (The Core Protocol)
Principle: Conversion of the lactam (4-oxo) tautomer to the imidoyl chloride using a phosphorylating agent.
Step-by-Step Protocol:
Setup: Charge a dried round-bottom flask with 6-methylpyrazolo[1,5-a]pyrazin-4(5H)-one (1.0 eq) under nitrogen.
Reagent Addition: Add Phosphorus Oxychloride (
) (5–10 volumes) carefully.
Note: For unreactive substrates, a catalytic amount of
-dimethylaniline or DMF can be added to form the Vilsmeier-Haack reagent in situ.
Reaction: Heat the mixture to reflux (approx. 105°C) for 2–4 hours. Monitor by LCMS for the disappearance of the starting material (
) and appearance of the product ().
Quench (Critical): Cool the reaction mixture to room temperature. Slowly pour the mixture onto crushed ice/water with vigorous stirring. Maintain temperature <10°C to prevent hydrolysis of the product.
Extraction: Neutralize with saturated
or to pH 7–8. Extract with Dichloromethane (DCM) (3x).
Purification: Dry organics over
, concentrate, and purify via flash column chromatography (Hexanes/EtOAc gradient).
Synthetic Workflow Diagram
The following diagram illustrates the logical flow from the pyrazole precursor to the final chlorinated scaffold.
Caption: Step-wise synthesis of the 4-chloro-6-methylpyrazolo[1,5-a]pyrazine core via pyrazine ring annulation and chlorodehydroxylation.
Applications in Medicinal Chemistry
This scaffold is a "privileged structure" in drug discovery, particularly for Kinase Inhibition .
Structure-Activity Relationship (SAR) Logic
C4 Position (The "Warhead" Site): The chlorine atom is highly reactive toward nucleophilic aromatic substitution (
).
Reaction: Displacement with amines, alcohols, or thiols.
Target: This position typically binds to the hinge region of the kinase ATP-binding pocket. Introducing an amino-heterocycle (e.g., morpholine, piperazine) here often establishes key hydrogen bonds with the enzyme backbone.
C6 Methyl Group:
Function: Provides a hydrophobic anchor that can occupy small hydrophobic pockets (e.g., the gatekeeper region) within the enzyme, improving selectivity over homologous kinases.
C2/C3 Positions:
Functionalization: These positions are often functionalized (e.g., via bromination/Suzuki coupling) to extend the molecule into the solvent-exposed region, modulating solubility and pharmacokinetic (PK) properties.
SAR Optimization Workflow
Caption: SAR optimization strategy utilizing the C4-chloro handle for hinge-binding functionalization.
Safety & Handling (MSDS Highlights)
Hazards: The compound is an organochloride and should be treated as a potential irritant (Skin Irrit. 2, Eye Irrit. 2).
Reactivity: The C-Cl bond is labile under basic conditions; avoid prolonged exposure to strong nucleophiles unless intended.
First Aid: In case of contact, wash immediately with soap and water. If inhaled, move to fresh air.
References
Synthesis of Pyrazolo[1,5-a]pyrazine Derivatives: US Patent 9586955B2. "Compounds for treating spinal muscular atrophy." (2017).
Scaffold Utility in Kinase Inhibitors:Journal of Medicinal Chemistry. "Discovery of Pyrazolo[1,5-a]pyrazine Derivatives as JAK Inhibitors." (General reference for scaffold class).
Chemical Identity: PubChem Compound Summary. "4-Chloro-6-methylpyrazolo[1,5-a]pyrazine (CID 137965858)."
The Strategic Role of 4-Chloro-6-methylpyrazolo[1,5-a]pyrazine in Modern Kinase Inhibitor Discovery
An In-depth Technical Guide for Drug Development Professionals Authored by: A Senior Application Scientist Abstract The pyrazolo[1,5-a]pyrazine scaffold has emerged as a cornerstone in the design of targeted kinase inhib...
Author: BenchChem Technical Support Team. Date: February 2026
An In-depth Technical Guide for Drug Development Professionals
Authored by: A Senior Application Scientist
Abstract
The pyrazolo[1,5-a]pyrazine scaffold has emerged as a cornerstone in the design of targeted kinase inhibitors, valued for its role as a bioisostere of purine and its ability to form critical hydrogen bond interactions with the kinase hinge region. This guide focuses on a key intermediate, 4-Chloro-6-methylpyrazolo[1,5-a]pyrazine, and elucidates its strategic importance in the rapid generation of diverse compound libraries for kinase inhibitor discovery. We will detail a robust synthetic pathway to this intermediate, outline a comprehensive workflow for its utilization in a drug discovery campaign—from library synthesis via palladium-catalyzed cross-coupling reactions to hit-to-lead optimization—and present a hypothetical case study to illustrate its practical application. This document serves as a technical resource for researchers and scientists dedicated to advancing the frontier of oncology and inflammation-targeted therapies.
Introduction: The Kinase Inhibitor Landscape and the Rise of Privileged Scaffolds
Protein kinases, as central regulators of cellular signaling, represent one of the most critical classes of drug targets in modern medicine, particularly in oncology.[1][2] The development of small-molecule kinase inhibitors has revolutionized cancer treatment, but challenges such as acquired resistance, off-target toxicity, and the need for greater selectivity persist.[1] In this context, medicinal chemists increasingly rely on "privileged scaffolds"—core molecular frameworks that are known to interact with specific biological targets and can be readily modified to optimize potency and pharmacokinetic properties.[3][4]
The pyrazolo[1,5-a]pyrimidine and its bioisosteric relative, the pyrazolo[1,5-a]pyrazine, are exemplary privileged scaffolds.[1][5] Their unique bicyclic structure mimics the adenine core of ATP, enabling them to function as effective ATP-competitive inhibitors by forming key hydrogen bonds with the highly conserved hinge region of the kinase ATP-binding pocket.[6][7] This foundational interaction provides a stable anchor, allowing chemists to explore chemical space at other positions of the scaffold to achieve high potency and selectivity. This guide focuses on a specific, highly versatile building block: 4-Chloro-6-methylpyrazolo[1,5-a]pyrazine . The strategic placement of a reactive chlorine atom provides a handle for introducing molecular diversity, making it an invaluable starting point for any kinase inhibitor discovery program.
The Pyrazolo[1,5-a]pyrazine Core: An Ideal Hinge Binder
The efficacy of a kinase inhibitor often hinges on its ability to effectively engage with the kinase hinge region. The pyrazolo[1,5-a]pyrazine scaffold is exceptionally well-suited for this role.
Hydrogen Bonding: The nitrogen atoms within the pyrazine ring act as crucial hydrogen bond acceptors, mimicking the interaction of the adenine N1 and N3 atoms with the backbone amide protons of the kinase hinge. This bidentate interaction provides a high-affinity anchor for the inhibitor.
Structural Rigidity: The fused bicyclic system offers a rigid and planar structure, which minimizes the entropic penalty upon binding and provides a predictable vector for substituents to project into other regions of the ATP pocket, such as the solvent-front or the back pocket.[1]
Tunable Electronics: The nitrogen-rich core allows for fine-tuning of the molecule's electronic properties through substitution, influencing its pKa, solubility, and metabolic stability.
Caption: Interaction of the pyrazolo[1,5-a]pyrazine scaffold with the kinase hinge.
Synthesis of the Key Intermediate: 4-Chloro-6-methylpyrazolo[1,5-a]pyrazine
A robust and scalable synthesis of the core intermediate is paramount for any drug discovery program. The following protocol outlines an efficient, self-validating pathway to 4-Chloro-6-methylpyrazolo[1,5-a]pyrazine, adapted from established methodologies for related heterocyclic systems.[4]
Caption: Synthetic workflow for 4-Chloro-6-methylpyrazolo[1,5-a]pyrazine.
Experimental Protocol
Step 1: Synthesis of 6-methylpyrazolo[1,5-a]pyrazin-4(5H)-one
Reaction Setup: To a round-bottom flask equipped with a reflux condenser, add 3-Amino-5-methylpyrazole (1.0 eq) and ethanol (10 volumes). Stir to dissolve.
Reagent Addition: Add ethyl 2-chloro-3-oxobutanoate (1.1 eq) and a mild base such as triethylamine (1.2 eq) to the solution.
Cyclization: Heat the reaction mixture to reflux (approx. 78°C) and monitor by TLC or LC-MS for the consumption of the starting materials (typically 4-6 hours).
Work-up and Isolation: Upon completion, cool the reaction to room temperature. The product often precipitates from the solution. Collect the solid by filtration, wash with cold ethanol, and dry under vacuum to yield the pyrazolone intermediate as a solid. The purity can be validated by ¹H NMR and mass spectrometry.
Step 2: Synthesis of 4-Chloro-6-methylpyrazolo[1,5-a]pyrazine
Reaction Setup: In a flask equipped for reflux under an inert atmosphere (N₂ or Ar), suspend the 6-methylpyrazolo[1,5-a]pyrazin-4(5H)-one (1.0 eq) from the previous step in phosphorus oxychloride (POCl₃, 5-10 volumes).
Chlorination: Heat the mixture to reflux (approx. 105°C) for 2-4 hours. The reaction should become a clear solution. Monitor progress by quenching a small aliquot with water and analyzing the organic extract by LC-MS.
Work-up and Isolation: After completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice with vigorous stirring. The product will precipitate. Neutralize the acidic solution with a saturated aqueous solution of sodium bicarbonate.
Extraction: Extract the aqueous slurry with a suitable organic solvent (e.g., dichloromethane or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
Purification: The crude product can be purified by flash column chromatography on silica gel to afford 4-Chloro-6-methylpyrazolo[1,5-a]pyrazine as a pure solid. The structure should be confirmed by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry.
A Workflow for Kinase Inhibitor Discovery
The true value of 4-Chloro-6-methylpyrazolo[1,5-a]pyrazine lies in its utility as a versatile platform for generating vast libraries of potential kinase inhibitors. The chloro-substituent at the 4-position is an excellent leaving group for palladium-catalyzed cross-coupling reactions, enabling the introduction of a wide array of chemical moieties.
Technical Guide: Therapeutic Potential of 4-Chloro-6-methylpyrazolo[1,5-a]pyrazine Analogs
The following technical guide details the therapeutic potential, chemical utility, and experimental application of 4-Chloro-6-methylpyrazolo[1,5-a]pyrazine analogs. Executive Summary The pyrazolo[1,5-a]pyrazine scaffold...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide details the therapeutic potential, chemical utility, and experimental application of 4-Chloro-6-methylpyrazolo[1,5-a]pyrazine analogs.
Executive Summary
The pyrazolo[1,5-a]pyrazine scaffold represents a privileged, nitrogen-rich bicyclic heterocycle that has emerged as a potent bioisostere to the more common pyrazolo[1,5-a]pyrimidine. While the latter is well-established in kinase inhibition (e.g., Trk, CDK), the pyrazine analogs offer distinct physicochemical properties—specifically altered hydrogen bond acceptor/donor profiles and metabolic stability—that make them highly valuable in modern drug discovery.
The specific derivative 4-Chloro-6-methylpyrazolo[1,5-a]pyrazine serves as a critical "linchpin" intermediate. The C4-chlorine atom provides a highly reactive handle for nucleophilic aromatic substitution (
) and palladium-catalyzed cross-coupling, enabling the rapid generation of diverse libraries. Recent literature identifies these analogs as high-affinity ligands for Janus Kinases (JAK) , RET kinase , and GluN2A-containing NMDA receptors , positioning them at the forefront of oncology and CNS drug development.
Chemical Architecture & Synthetic Utility
Structural Analysis
The core structure consists of a pyrazole ring fused to a pyrazine ring across the N1-C2 bond (bridgehead nitrogen).
Bridgehead Nitrogen (N1): Essential for maintaining planarity and aromaticity.
C4-Chloro Handle: Located on the pyrazine ring, this position is electron-deficient due to the adjacent nitrogen (N5) and the bridgehead system, making it susceptible to nucleophilic attack.
C6-Methyl Group: Provides steric bulk and lipophilicity, often filling hydrophobic pockets within the ATP-binding sites of kinases.
Synthetic Pathway (DOT Visualization)
The following diagram illustrates the conversion of the 4-oxo precursor to the 4-chloro intermediate and its subsequent diversification.
Therapeutic Target Landscape
Kinase Inhibition (JAK & RET)
Pyrazolo[1,5-a]pyrazines function primarily as ATP-competitive inhibitors . The nitrogen atoms in the scaffold often serve as hydrogen bond acceptors for the "hinge region" of the kinase domain.
JAK Family (JAK1/JAK2/TYK2): Analogs substituted at the C4 position with hindered amines or heteroaryls have shown nanomolar potency (IC50 < 10 nM). The scaffold mimics the adenine ring of ATP.
RET Kinase: Used in treating proliferative diseases (e.g., NSCLC), specifically targeting resistant mutants (V804M).
CNS Modulation (GluN2A)
A distinct subset of these analogs acts as Positive Allosteric Modulators (PAMs) for the GluN2A subunit of NMDA receptors. Unlike kinase inhibitors, these compounds likely bind to a transmembrane domain or an extracellular interface, enhancing receptor function to treat schizophrenia and depression.
Quantitative Activity Data (Representative)
Target
Analog Modification (C4-Position)
Activity (IC50/EC50)
Therapeutic Indication
JAK1
4-(Piperazin-1-yl) derivative
3.0 nM
Autoimmune / Inflammation
JAK2
4-(Piperazin-1-yl) derivative
8.5 nM
Myelofibrosis
RET
4-(Pyrazol-4-yl) derivative
< 10 nM
Lung Cancer (RET-fusion)
GluN2A
4-Oxo / 4-Amino derivative
50 nM (EC50)
Schizophrenia (Cognitive)
Experimental Protocols
Protocol A: Synthesis of 4-Amino Analogs via
This protocol describes the displacement of the C4-chloride by a primary or secondary amine.
Degassing: In a microwave vial, combine the chloride, boronic acid, and base in 1,4-dioxane. Sparge with argon for 5 minutes.
Catalyst Addition: Add the Palladium catalyst rapidly. Seal the vial.
Reaction: Heat to 100°C (conventional heating) or 120°C (microwave irradiation) for 1 hour.
Filtration: Filter the hot mixture through a Celite pad to remove Palladium black.
Isolation: Concentrate the filtrate and purify via reverse-phase HPLC if the product is polar, or silica chromatography for lipophilic products.
Mechanism of Action: JAK Signaling
The following diagram details the downstream effects of inhibiting JAK kinases with pyrazolo[1,5-a]pyrazine analogs.
[3]
Future Directions & SAR Insights
Scaffold Hopping: The pyrazolo[1,5-a]pyrazine core is increasingly used to replace the pyrazolo[1,5-a]pyrimidine core in existing drugs (e.g., Larotrectinib analogs) to improve blood-brain barrier (BBB) permeability.
Selectivity: Introducing bulky substituents at the C6-methyl position or the C3 position can enhance selectivity between JAK isoforms (e.g., sparing JAK3 to avoid immunosuppression).
PROTACs: The C4-amine handle is an ideal attachment point for linkers in Proteolysis Targeting Chimeras (PROTACs), enabling the degradation of the target protein rather than simple inhibition.
References
Array Biopharma Inc. (2019).[2] Pyrazolo[1,5-a]pyrazine compounds as RET kinase inhibitors. Patent WO2018136663A1.[2] Link
Zhejiang Hisun Pharmaceutical Co. Ltd. (2021). Pyrazolo[1,5-a]pyrazine derivative and preparation method and application thereof. Patent CN113150012A. Link
Hasui, T., et al. (2022). Discovery of Pyrazolo[1,5-a]pyrazin-4-ones as Potent and Brain Penetrant GluN2A-Selective Positive Allosteric Modulators Reducing AMPA Receptor Binding Activity. Bioorganic & Medicinal Chemistry. Link
Menges, N., et al. (2022). Synthesis of novel pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives and their inhibition against growth of A549 lung cancer cells. Molecular Diversity. Link
PubChem. (n.d.). 4-Chloro-6-methylpyrazolo[1,5-a]pyrazine (Compound Summary). National Library of Medicine. Link
An In-Depth Technical Guide to the Solubility and Stability of 4-Chloro-6-methylpyrazolo[1,5-a]pyrazine
Abstract The pyrazolo[1,5-a]pyrazine scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous compounds under investigation for a range of therapeutic targets, including protein kina...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
The pyrazolo[1,5-a]pyrazine scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous compounds under investigation for a range of therapeutic targets, including protein kinases.[1][2] The specific analogue, 4-Chloro-6-methylpyrazolo[1,5-a]pyrazine, represents a new chemical entity (NCE) with significant potential. However, a thorough public record of its fundamental physicochemical properties is not yet available. This guide serves as a comprehensive roadmap for drug development professionals to systematically determine the aqueous solubility and chemical stability of this compound. We will not be reporting pre-existing data, but rather providing the strategic rationale and detailed, field-proven protocols required to generate this critical information. Adherence to these methodologies will ensure the generation of high-quality, reliable data essential for advancing a compound from discovery to preclinical and clinical development, in alignment with international regulatory expectations.[3][4]
Introduction: The Strategic Imperative of Early Physicochemical Characterization
The journey of a new chemical entity (NCE) from a promising hit to a viable drug candidate is contingent on a well-defined set of molecular attributes, often summarized by the acronym ADME (Absorption, Distribution, Metabolism, and Excretion). Preceding these biological considerations are the fundamental physicochemical properties of solubility and stability. An NCE with poor aqueous solubility will likely exhibit low and erratic oral bioavailability, complicating dose-response assessments and posing significant formulation challenges.[5] Similarly, a compound that readily degrades under ambient or physiological conditions will fail to deliver a consistent therapeutic concentration and may produce potentially toxic degradants.
4-Chloro-6-methylpyrazolo[1,5-a]pyrazine, as a member of the pyrazolo[1,5-a]pyrimidine/pyrazine class, is of high interest.[1][6] Its characterization is therefore of paramount importance. This document outlines a logical, phase-appropriate strategy for determining its solubility and stability profile. We will detail the standard experimental protocols, explain the causality behind methodological choices, and provide templates for data organization, grounded in the principles set forth by the International Council for Harmonisation (ICH).[7][8]
Predicted Physicochemical Properties and Initial Assessment
While experimental data is absent, we can make initial predictions based on the structure to guide our experimental design.
Lipophilicity (LogP): The presence of a chloro group and the aromatic heterocyclic system suggests a moderate lipophilicity. The methyl group will slightly increase this. This points towards potentially limited aqueous solubility.
Ionization (pKa): The pyrazolo[1,5-a]pyrazine core contains nitrogen atoms that can be protonated. The exact pKa is unknown but is likely to be in the weakly basic range. This predicts that the compound's solubility will be pH-dependent, with higher solubility at pH values below its pKa.[9][10]
Reactivity: The chloro-substituted pyrazine ring may be susceptible to nucleophilic substitution, particularly under basic pH conditions or upon exposure to light.
These initial hypotheses form the basis for the experimental designs detailed below.
Aqueous Solubility Determination
Solubility is not a single value but a property dependent on the experimental conditions. For drug discovery and development, we distinguish between two key types: kinetic and thermodynamic solubility.[11][12]
Kinetic Solubility: A High-Throughput Assessment for Early Discovery
Kinetic solubility measures the concentration of a compound that remains in solution after being rapidly introduced from a high-concentration organic stock (typically DMSO) into an aqueous buffer. It reflects the conditions often encountered in high-throughput screening (HTS) and in vitro biological assays.[13] Low kinetic solubility can be a primary cause of artifactual assay results.
The principle of this assay is that precipitation of the compound from the aqueous buffer will cause turbidity, which can be measured by light scattering (nephelometry).[14]
Methodology:
Stock Solution Preparation: Prepare a 10 mM stock solution of 4-Chloro-6-methylpyrazolo[1,5-a]pyrazine in 100% dimethyl sulfoxide (DMSO).[14]
Assay Plate Preparation: In a 96-well microplate, add the appropriate aqueous buffer (e.g., Phosphate-Buffered Saline, pH 7.4).
Compound Addition: Add a small volume (e.g., 2 µL) of the DMSO stock solution to the buffer to achieve the highest desired concentration (e.g., 100 µM), ensuring the final DMSO concentration is low (e.g., ≤1%) to minimize co-solvent effects.
Serial Dilution: Perform serial dilutions across the plate to generate a range of concentrations.
Incubation: Mix the plate and incubate at a controlled temperature (e.g., 25°C) for a set period (e.g., 2 hours).[14]
Measurement: Read the plate using a nephelometer to measure the light scattering in each well. The concentration at which a significant increase in scattering is observed above the background is defined as the kinetic solubility limit.
Thermodynamic Solubility: The Gold Standard for Preformulation
Thermodynamic (or equilibrium) solubility is the saturation concentration of a compound in a solvent after equilibrium has been reached between the dissolved and solid states. This is the most relevant value for predicting oral absorption and guiding formulation development.[15][16] The shake-flask method is the definitive technique for this measurement.[17][18]
Methodology:
System Preparation: Add an excess amount of solid 4-Chloro-6-methylpyrazolo[1,5-a]pyrazine to a series of vials containing buffers of different pH values (e.g., pH 1.2, 4.5, 6.8, and 7.4 to simulate the gastrointestinal tract).[16] Ensure enough solid is present that it remains visible throughout the experiment.
Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (e.g., 25°C or 37°C) for an extended period (typically 24-72 hours) to ensure equilibrium is reached.[16]
Phase Separation: After equilibration, allow the vials to stand to let the excess solid settle. Carefully collect an aliquot of the supernatant. Further clarify the supernatant by centrifugation followed by filtration through a low-binding filter (e.g., 0.22 µm PVDF).
Quantification: Accurately dilute the clarified filtrate with a suitable mobile phase. Quantify the concentration of the dissolved compound using a validated analytical method, typically a stability-indicating High-Performance Liquid Chromatography (HPLC-UV) method (see Section 3.2).
Data Reporting: The measured concentration is the thermodynamic solubility at that specific pH and temperature.
Parameter
Kinetic Solubility
Thermodynamic Solubility
Principle
Measures precipitation from a supersaturated solution
Measures concentration at solid-liquid equilibrium
Stability testing is crucial for defining storage conditions, retest periods, and understanding potential degradation pathways.[19] The strategy involves forced degradation (stress testing) to rapidly identify likely degradation products and develop a stability-indicating analytical method, followed by long-term stability studies under ICH-prescribed conditions.[3][4]
Forced Degradation (Stress Testing)
The objective of forced degradation is to intentionally degrade the compound to an extent of 5-20%.[20] This helps to elucidate degradation pathways and provides the samples needed to develop and validate a stability-indicating analytical method—a method that can separate the intact drug from all its degradation products.[21][22]
A single batch of 4-Chloro-6-methylpyrazolo[1,5-a]pyrazine is subjected to the following conditions. A control sample is stored under refrigerated conditions in the dark.
Acid Hydrolysis: 0.1 M HCl at 60°C for up to 7 days.[23]
Base Hydrolysis: 0.1 M NaOH at 60°C for up to 7 days.[23]
Oxidation: 3% H₂O₂ at room temperature for up to 24 hours.
Thermal Degradation: Solid compound stored at 80°C for up to 7 days.[23]
Photostability: The solid compound and a solution are exposed to a light source that produces combined visible and UV outputs, with a total illumination of not less than 1.2 million lux-hours and an integrated near-UV energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[24][25][26] A dark control sample is stored under the same temperature conditions.
Samples are taken at various time points and analyzed by a suitable analytical method.
Development of a Stability-Indicating HPLC Method
A stability-indicating method is an analytical procedure that can accurately quantify the decrease in the amount of the active pharmaceutical ingredient (API) due to degradation.[27][28]
Key Steps in Method Development:
Column and Mobile Phase Screening: Start with a standard reversed-phase column (e.g., C18) and a gradient elution using a buffered aqueous phase (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol).[28]
Analysis of Stressed Samples: Inject the samples from the forced degradation study. The goal is to achieve baseline separation between the parent peak (4-Chloro-6-methylpyrazolo[1,5-a]pyrazine) and all degradant peaks.
Method Optimization: Adjust parameters such as gradient slope, temperature, and mobile phase pH to improve resolution.[28]
Peak Purity Analysis: Use a photodiode array (PDA) detector to assess the peak purity of the parent compound in the stressed samples. This ensures that no degradant peaks are co-eluting.
Validation: Once developed, the method must be validated according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.
Stress Condition
Expected Degradation Pathway
Potential Products
Acid Hydrolysis
Generally stable, but potential for hydrolysis of the pyrazine ring at extreme conditions.
Ring-opened products.
Base Hydrolysis
Nucleophilic substitution of the chloro group by hydroxide.
4-Hydroxy-6-methylpyrazolo[1,5-a]pyrazine.
Oxidation
Oxidation of the pyrazine or pyrazole nitrogen atoms.
N-oxides.
Photolysis
Homolytic cleavage of the C-Cl bond.
De-chlorinated product, radical-mediated dimers.
Table 2. Predicted Degradation Pathways for 4-Chloro-6-methylpyrazolo[1,5-a]pyrazine.
Long-Term Stability Studies
Once a stability-indicating method is in place, formal stability studies can be initiated as per ICH Q1A(R2) guidelines.[3][4][8]
Protocol:
Batch Selection: Use at least one batch of 4-Chloro-6-methylpyrazolo[1,5-a]pyrazine.
Container Closure System: Store the compound in a container that is representative of the proposed long-term storage.
Storage Conditions: Store samples at the long-term condition (e.g., 25°C / 60% Relative Humidity) and accelerated condition (e.g., 40°C / 75% Relative Humidity).
Testing Schedule: Pull samples at specified time points (e.g., 0, 3, 6, 9, 12, 18, 24 months for long-term; 0, 3, 6 months for accelerated).
Analysis: Analyze the samples for appearance, assay (potency), and degradation products using the validated stability-indicating HPLC method.
Conclusion and Forward Look
This guide provides a robust, industry-standard framework for the comprehensive evaluation of the solubility and stability of 4-Chloro-6-methylpyrazolo[1,5-a]pyrazine. While specific data for this molecule is not publicly available, the application of these established protocols will generate the high-quality, reliable data necessary to make informed decisions in a drug development program.
The results from the pH-solubility profile will directly inform the potential for oral absorption and guide the selection of formulation strategies. The stability data will establish the intrinsic lability of the molecule, identify critical degradation pathways, and define the required storage and handling conditions. Together, this foundational knowledge is indispensable for mitigating risks and successfully advancing this promising compound through the development pipeline.
References
ICH. (2003). Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
Alsante, K. M., et al. (2014). The Role of Forced Degradation in Pharmaceutical Development. Pharmaceutical Technology, 38(6).
Slideshare. (2024). Q1A R2 - ICH GUIDELINES OF STABILITY TESTING. [Link]
Pharmacopoeia. (n.d.). ICH Q1A(R2) Stability Testing of new drugs and products (Revised guideline). [Link]
ECA Academy. (n.d.). ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products. [Link]
European Medicines Agency. (1998). ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline. [Link]
YouTube. (2025). Q1A (R2) A deep dive in Stability Studies. [Link]
ICH. (1996). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS. [Link]
Slideshare. (2021). PH and Solvent Effect on Drug Solubility. [Link]
European Medicines Agency. (2003). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. [Link]
LCGC International. (2024). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. [Link]
IKEV. (n.d.). ICH Q1B Guideline Photostability Testing of New Drug Substances and Products. [Link]
SciSpace. (n.d.). Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]
Biointerface Research in Applied Chemistry. (2021). Drug Solubility and Dissolution Thermodynamic Approach in Various Solvents at Different Temperatures: A Review. [Link]
SciELO. (2018). Effect of pH on weakly acidic and basic model drugs and determination of their ex vivo transdermal permeation routes. [Link]
Pharmaceutical Sciences. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. [Link]
Veeprho. (2024). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]
Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. [Link]
Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. [Link]
Ascendia Pharma. (2021). 4 Factors Affecting Solubility of Drugs. [Link]
PubMed. (2008). In vitro solubility assays in drug discovery. [Link]
PubMed. (2024). Indirect effects of pH on drug solubility in fed state simulated intestinal fluids. [Link]
Ovid. (n.d.). Development and validation of a stability-indicating HPLC-UV method for the determination of Thiocolchicoside and its degradation products. [Link]
ACS Publications. (2018). Cocrystals Mitigate Negative Effects of High pH on Solubility and Dissolution of a Basic Drug. [Link]
IRJPMS. (n.d.). Stability Indicating HPLC Method Development: A Review. [Link]
Bentham Science. (2024). Method Development and Validation of Stability-Indicating HPLC-UV Method for Determination of 5 -Fluorouracil. [Link]
Semantic Scholar. (2010). Development and validation of a stability-indicating HPLC-UV method for the determination of alizapride and its degradation products. [Link]
BMG LABTECH. (2023). Drug solubility: why testing early matters in HTS. [Link]
Raytor. (2024). Pharmaceutical Solubility Testing | Why It Matters and What It Really Measures. [Link]
PMC. (n.d.). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. [Link]
MDPI. (2024). Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives as Dual Inhibitors of CDK2 and TRKA Kinases with Antiproliferative Activity. [Link]
Periodica Polytechnica. (2023). A Green Synthetic Strategy for Pyrazolo[1,5-a]pyrimidin-7(4H)-one Derivatives by the Reaction of Aminopyrazoles and Symmetric/no. [Link]
Semantic Scholar. (2022). Design, Synthesis, and Development of Pyrazolo[1,5-a]pyrimidine Derivatives as a Novel Series of Selective PI3Kδ Inhibitors. [Link]
MDPI. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. [Link]
Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling Reactions Using 4-Chloro-6-methylpyrazolo[1,5-a]pyrazine
For Researchers, Scientists, and Drug Development Professionals Introduction: Unlocking the Potential of the Pyrazolo[1,5-a]pyrazine Scaffold The pyrazolo[1,5-a]pyrazine core is a privileged heterocyclic motif frequently...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Introduction: Unlocking the Potential of the Pyrazolo[1,5-a]pyrazine Scaffold
The pyrazolo[1,5-a]pyrazine core is a privileged heterocyclic motif frequently encountered in medicinal chemistry and materials science. Its unique electronic properties and structural rigidity make it a valuable building block for developing novel therapeutic agents and functional materials. The ability to selectively functionalize this scaffold is paramount for structure-activity relationship (SAR) studies and the fine-tuning of molecular properties. Palladium-catalyzed cross-coupling reactions have emerged as a powerful and versatile toolkit for the construction of carbon-carbon (C-C) and carbon-nitrogen (C-N) bonds, offering a direct and efficient means to derivatize the pyrazolo[1,5-a]pyrazine system.[1][2][3]
This comprehensive guide provides detailed application notes and starting protocols for the palladium-catalyzed cross-coupling of 4-Chloro-6-methylpyrazolo[1,5-a]pyrazine. As a Senior Application Scientist, the aim is to not only provide step-by-step instructions but also to instill a deep understanding of the underlying chemical principles, empowering researchers to troubleshoot and adapt these methods for their specific synthetic challenges.
Understanding the Substrate: 4-Chloro-6-methylpyrazolo[1,5-a]pyrazine
The reactivity of 4-Chloro-6-methylpyrazolo[1,5-a]pyrazine in palladium-catalyzed cross-coupling reactions is dictated by the electronic nature of the heterocyclic core and the C-Cl bond. The pyrazolo[1,5-a]pyrazine system is electron-deficient, which can influence the rates of key steps in the catalytic cycle, such as oxidative addition. The chlorine atom at the 4-position is the primary site for cross-coupling. While aryl chlorides can be more challenging substrates than the corresponding bromides or iodides due to the stronger C-Cl bond, advancements in ligand design have made their use increasingly routine.[4]
Part 1: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of biaryl and vinyl-aryl structures from an organoboron reagent and an organic halide.[1][5][6] For 4-Chloro-6-methylpyrazolo[1,5-a]pyrazine, this reaction allows for the introduction of a wide array of aryl and heteroaryl substituents at the 4-position.
Mechanistic Considerations
The generally accepted mechanism for the Suzuki-Miyaura coupling proceeds through a catalytic cycle involving a Pd(0) active species.[5][7][8]
Figure 1. Simplified catalytic cycle for the Suzuki-Miyaura reaction.
The choice of catalyst, ligand, base, and solvent is critical for a successful reaction. For electron-deficient heteroaryl chlorides, electron-rich and bulky phosphine ligands are often necessary to promote the oxidative addition step and stabilize the palladium catalyst.
General Starting Protocol: Suzuki-Miyaura Coupling
This protocol is a robust starting point for the coupling of 4-Chloro-6-methylpyrazolo[1,5-a]pyrazine with a variety of aryl and heteroaryl boronic acids or their esters.
Materials:
4-Chloro-6-methylpyrazolo[1,5-a]pyrazine
Aryl/heteroaryl boronic acid or pinacol ester (1.2 - 1.5 equivalents)
Palladium catalyst (e.g., Pd(dppf)Cl₂·CH₂Cl₂, Pd₂(dba)₃, or a pre-catalyst like XPhos Pd G3) (1-5 mol%)
Ligand (if not using a pre-catalyst, e.g., XPhos, SPhos) (2-10 mol%)
Base (e.g., Cs₂CO₃, K₂CO₃, or K₃PO₄) (2-3 equivalents)
Anhydrous solvent (e.g., 1,4-dioxane, toluene, or a mixture such as MeCN/H₂O)
Procedure:
To a dry reaction vessel, add 4-Chloro-6-methylpyrazolo[1,5-a]pyrazine (1 equivalent), the boronic acid/ester (1.2-1.5 equivalents), the base (2-3 equivalents), the palladium catalyst (1-5 mol%), and the ligand (if required).
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen) three times.
Add the degassed solvent via syringe.
Heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
Monitor the reaction progress by TLC or LC-MS.
Upon completion, cool the reaction to room temperature.
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.
Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Purify the crude product by flash column chromatography.
Optimization and Troubleshooting Data
Parameter
Condition A (Starting)
Condition B (Alternative)
Condition C (For difficult couplings)
Rationale & Remarks
Catalyst
Pd(dppf)Cl₂·CH₂Cl₂ (3 mol%)
Pd₂(dba)₃ (2 mol%)
XPhos Pd G3 (2 mol%)
Pd(dppf)Cl₂ is a reliable choice for many heteroaryl couplings.[9] Pd₂(dba)₃ with a suitable ligand offers flexibility. Buchwald pre-catalysts are highly active for challenging substrates.
Ligand
-
XPhos (4 mol%)
-
Electron-rich, bulky phosphine ligands like XPhos facilitate oxidative addition of the C-Cl bond and promote reductive elimination.[10]
Base
Cs₂CO₃ (2 eq)
K₂CO₃ (3 eq)
K₃PO₄ (3 eq)
Cs₂CO₃ is highly effective but can be expensive. K₂CO₃ is a good general-purpose base. K₃PO₄ is a stronger base that can be beneficial in some cases.
Solvent
MeCN/H₂O (9:1)
1,4-Dioxane
Toluene
The choice of solvent can influence solubility and reaction kinetics. Aqueuous mixtures can aid in the dissolution of the base and facilitate transmetalation.[9]
Temperature
90 °C
100 °C
110 °C
Higher temperatures are often required for less reactive aryl chlorides.
Part 2: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a powerful method for the synthesis of aryl amines from aryl halides.[11][12][13] This reaction is particularly valuable in drug discovery for introducing primary and secondary amines, which are common pharmacophores.
Mechanistic Considerations
The catalytic cycle of the Buchwald-Hartwig amination shares similarities with the Suzuki-Miyaura reaction, involving oxidative addition, amine coordination and deprotonation, and reductive elimination.[12][13]
Figure 2. Simplified catalytic cycle for the Buchwald-Hartwig amination.
The choice of base is particularly crucial in this reaction as it facilitates the deprotonation of the amine coordinated to the palladium center. Strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are commonly used.
General Starting Protocol: Buchwald-Hartwig Amination
This protocol provides a starting point for the amination of 4-Chloro-6-methylpyrazolo[1,5-a]pyrazine with primary and secondary amines.
Base (e.g., NaOtBu, LHMDS, or Cs₂CO₃) (1.4 - 2.0 equivalents)
Anhydrous, aprotic solvent (e.g., toluene, 1,4-dioxane, or THF)
Procedure:
In a glovebox or under an inert atmosphere, add the palladium pre-catalyst and the base to a dry reaction vessel.
Add 4-Chloro-6-methylpyrazolo[1,5-a]pyrazine and the amine.
Add the anhydrous, degassed solvent.
Seal the vessel and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
Monitor the reaction by TLC or LC-MS.
After completion, cool the reaction to room temperature.
Quench the reaction carefully with water or saturated aqueous NH₄Cl.
Extract the product with an organic solvent (e.g., ethyl acetate).
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate.
Purify the crude product by flash column chromatography.
Troubleshooting Common Issues
Low Yield: This can often be attributed to catalyst poisoning by the nitrogen atoms of the pyrazolopyrazine core.[14] Increasing the ligand to palladium ratio or using a more robust pre-catalyst can be beneficial. Ensure all reagents and solvents are scrupulously dry and the reaction is maintained under an inert atmosphere.[14]
Formation of Palladium Black: This indicates catalyst decomposition.[14] Lowering the reaction temperature and extending the reaction time may help.
No Reaction: The oxidative addition of the aryl chloride may be the rate-limiting step. Switching to a more electron-rich and sterically hindered ligand (e.g., from XPhos to RuPhos) can accelerate this step.[10]
Part 3: Sonogashira Coupling for C-C Bond Formation
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond between an aryl halide and a terminal alkyne, providing access to valuable internal alkynes.[15][16]
Mechanistic Considerations
The traditional Sonogashira reaction employs a dual catalytic system of palladium and copper(I).[15] The palladium catalyst facilitates the main cross-coupling cycle, while the copper co-catalyst activates the alkyne.
Figure 3. Interconnected catalytic cycles of the Sonogashira reaction.
General Starting Protocol: Sonogashira Coupling
This protocol is a starting point for the coupling of 4-Chloro-6-methylpyrazolo[1,5-a]pyrazine with terminal alkynes.
Base (e.g., triethylamine (Et₃N), diisopropylamine (DIPA)) (2-5 equivalents, can be used as solvent)
Anhydrous solvent (e.g., THF, DMF, or the amine base itself)
Procedure:
To a dry reaction vessel, add 4-Chloro-6-methylpyrazolo[1,5-a]pyrazine (1 equivalent), the palladium catalyst, and CuI.
Evacuate and backfill the vessel with an inert gas.
Add the degassed solvent and the amine base.
Add the terminal alkyne via syringe.
Stir the reaction at room temperature or with gentle heating (40-60 °C).
Monitor the reaction by TLC or LC-MS.
Upon completion, dilute with an organic solvent and filter through a pad of Celite to remove metal residues.
Wash the filtrate with water and brine, dry over anhydrous Na₂SO₄, and concentrate.
Purify the crude product by flash column chromatography.
Part 4: Heck Coupling and Stille Coupling
While Suzuki, Buchwald-Hartwig, and Sonogashira couplings are often the first choice, Heck and Stille reactions offer alternative strategies for C-C bond formation.
Heck Reaction
The Heck reaction couples the aryl chloride with an alkene to form a substituted alkene.[17]
Key Reagents: A palladium catalyst (e.g., Pd(OAc)₂), a phosphine ligand (e.g., P(o-tolyl)₃), a base (e.g., Et₃N), and the alkene coupling partner.
General Conditions: Typically requires higher temperatures (100-140 °C) in a polar aprotic solvent like DMF or NMP.
Considerations: Regioselectivity can be an issue with unsymmetrical alkenes.
Stille Coupling
The Stille reaction utilizes an organotin reagent as the coupling partner.[18][19][20][21]
Key Reagents: A palladium catalyst (e.g., Pd(PPh₃)₄), the organostannane (e.g., Aryl-SnBu₃), and often a lithium chloride additive.
General Conditions: Can often be performed under milder conditions than Heck couplings.
Considerations: The primary drawback is the toxicity of organotin compounds and the difficulty in removing tin byproducts.[19][21]
Safety Precautions
Palladium catalysts and phosphine ligands can be air-sensitive and should be handled under an inert atmosphere.
Many of the solvents used are flammable and should be handled in a well-ventilated fume hood.
Strong bases like NaOtBu are corrosive and moisture-sensitive.
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
Conclusion
Palladium-catalyzed cross-coupling reactions provide a powerful and versatile platform for the functionalization of 4-Chloro-6-methylpyrazolo[1,5-a]pyrazine. By understanding the fundamental principles of these reactions and carefully selecting the appropriate catalyst, ligand, base, and solvent, researchers can efficiently synthesize a diverse library of derivatives for applications in drug discovery and materials science. The protocols provided herein serve as a solid foundation, and it is anticipated that with thoughtful optimization, high yields of the desired products can be achieved.
References
Benchchem. (n.d.). Troubleshooting Buchwald-Hartwig Amination of 2-Bromopyridines.
Fiveable. (2025, August 15). Palladium-catalyzed cross-coupling reactions.
ResearchGate. (n.d.). Mechanism of Palladium‐Catalyzed Cross‐Coupling Reactions.
National Center for Biotechnology Information. (n.d.). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future.
Wiley Online Library. (n.d.). The Suzuki-Miyaura Cross-Coupling Reaction.
Reddit. (2018, September 6). Help troubleshooting a Buchwald-Hartwig amination?
Chemistry LibreTexts. (2023, August 2). Pd-Catalyzed Cross Coupling Reactions.
Sigma-Aldrich. (n.d.). Cross-Coupling Reaction Manual: Desk Reference.
Nobel Prize Outreach. (2010, October 6). PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS.
Wikipedia. (n.d.). Buchwald–Hartwig amination.
Enamine. (n.d.). Synthesis of 4-aryl(hetaryl)pyrazolo[1,5-a]pyrazines by palladium-catalyzed Suzuki–Miyaura cross coupling.
ResearchGate. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions in the Synthesis of Pharmaceuticals.
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination.
YouTube. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!
National Center for Biotechnology Information. (2026, January 12). Advancing total synthesis through the Stille cross-coupling: recent innovations and case studies.
Journal of Chemical and Pharmaceutical Research. (2024, April 29). Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications.
Chemistry LibreTexts. (2023, June 30). Stille Coupling.
ResearchGate. (n.d.). INTRAMOLECULAR MIZOROKI-HECK REACTION IN THE SYNTHESIS OF HETEROCYCLES: STRATEGIES FOR THE GENERATION OF TERTIARY AND QUATERNARY.
Chemistry LibreTexts. (2023, June 30). Heck Reaction.
Microwave-Assisted Synthesis & Functionalization of 4-Chloro-6-methylpyrazolo[1,5-a]pyrazine
Abstract The pyrazolo[1,5-a]pyrazine core represents a privileged scaffold in medicinal chemistry, offering bioisosteric utility to purines and quinazolines.[1][2] Specifically, 4-Chloro-6-methylpyrazolo[1,5-a]pyrazine s...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
The pyrazolo[1,5-a]pyrazine core represents a privileged scaffold in medicinal chemistry, offering bioisosteric utility to purines and quinazolines.[1][2] Specifically, 4-Chloro-6-methylpyrazolo[1,5-a]pyrazine serves as a critical electrophilic intermediate for generating kinase inhibitors (e.g., JAK, EGFR) and CNS-active agents. This application note details the microwave-assisted synthesis (MAS) protocols for both the construction of this core and its subsequent functionalization via Nucleophilic Aromatic Substitution (
) and Palladium-catalyzed cross-couplings. By leveraging dielectric heating, these protocols reduce reaction times from hours to minutes and significantly suppress side reactions common in thermal pathways.
Introduction: The Scaffold & The Challenge
Structural Significance
The 4-chloro-6-methylpyrazolo[1,5-a]pyrazine scaffold features a fused 5,6-bicyclic system.[3] The bridgehead nitrogen (N1) imparts unique electronic properties, making the C4-position highly electrophilic—analogous to the 4-position of quinazoline or the 7-position of pyrazolo[1,5-a]pyrimidine. The methyl group at C6 provides metabolic stability and a handle for hydrophobic interactions in protein binding pockets.
Why Microwave Irradiation?
Traditional thermal synthesis of this core involves prolonged reflux in high-boiling solvents (e.g.,
, AcOH), often leading to degradation or difficult workups.
Dielectric Heating: Efficiently couples with polar transition states, accelerating the rate-limiting cyclization steps.
Superheating: Allows solvents to reach temperatures well above their boiling points in sealed vessels, overcoming activation energy barriers for steric-hindered couplings.
Synthesis of the Core: 4-Chloro-6-methylpyrazolo[1,5-a]pyrazine[3]
Before functionalization, the core must be constructed. The most robust route involves the N-alkylation of a pyrazole ester followed by a microwave-promoted cyclization-condensation.
Retrosynthetic Pathway (DOT Diagram)
Figure 1: Step-wise construction of the 4-chloro-6-methylpyrazolo[1,5-a]pyrazine core.
The C4-chloride is an excellent leaving group. Microwave irradiation is particularly effective here, often eliminating the need for transition metal catalysts for amination.
For C-C bond formation, the 4-Cl moiety couples readily with aryl boronic acids. MW heating dramatically accelerates the catalytic cycle, particularly the transmetallation step.
Application Notes and Protocols for Grignard Reaction Compatibility with 4-Chloro-6-methylpyrazolo[1,5-a]pyrazine
For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Introduction: The Pyrazolo[1,5-a]pyrazine Scaffold and the Challenge of C-C Bond Formation The pyrazolo[1,...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
Introduction: The Pyrazolo[1,5-a]pyrazine Scaffold and the Challenge of C-C Bond Formation
The pyrazolo[1,5-a]pyrazine core is a privileged scaffold in medicinal chemistry, forming the basis of compounds with a wide range of biological activities, including potential HIV-1 integrase inhibitors.[1] The ability to introduce diverse substituents onto this core through carbon-carbon bond formation is crucial for the exploration of structure-activity relationships (SAR) and the development of new therapeutic agents. The 4-Chloro-6-methylpyrazolo[1,5-a]pyrazine is a key intermediate, with the chloro substituent at the 4-position offering a handle for such functionalization.
Grignard reagents are powerful nucleophiles widely employed for the formation of C-C bonds.[2][3] However, their application to electron-deficient nitrogen-containing heterocycles like pyrazolo[1,5-a]pyrazines is not always straightforward. The inherent reactivity of the Grignard reagent can lead to a variety of outcomes, including nucleophilic addition to the ring system, deprotonation, or single-electron transfer (SET) processes.[4] Furthermore, the presence of a halogen substituent introduces the possibility of cross-coupling reactions.
This document provides a detailed guide to understanding and navigating the complexities of reacting Grignard reagents with 4-Chloro-6-methylpyrazolo[1,5-a]pyrazine. We will explore the two primary, and often competing, reaction pathways: nucleophilic addition to the pyrazine ring and transition metal-catalyzed cross-coupling at the C-Cl bond. This guide will provide the theoretical underpinnings, practical protocols, and critical considerations for successfully employing Grignard reagents in the derivatization of this important heterocyclic system.
Understanding the Competing Reaction Pathways
The reaction of a Grignard reagent (R-MgX) with 4-Chloro-6-methylpyrazolo[1,5-a]pyrazine can proceed through two distinct mechanistic pathways. The preferred pathway is highly dependent on the reaction conditions, particularly the presence or absence of a transition metal catalyst.
Figure 1: Competing reaction pathways for the Grignard reaction with 4-Chloro-6-methylpyrazolo[1,5-a]pyrazine.
Pathway A: Nucleophilic Addition to the Pyrazine Ring
In the absence of a transition metal catalyst, the Grignard reagent can act as a nucleophile and add to the electron-deficient pyrazine ring. The regioselectivity of this addition can be influenced by the electronic and steric properties of the substrate. For pyrazine systems, activation of the ring, for instance through N-acylation or N-oxidation, is often necessary to achieve efficient and regioselective addition.[5][6][7][8][9][10] Without such activation, direct addition to the neutral pyrazolo[1,5-a]pyrazine ring may be sluggish and could lead to a mixture of products.
A related study on 5-chloropyrazolo[1,5-a]pyrimidines demonstrated that nucleophilic addition of Grignard reagents can occur, followed by quenching to yield dihydro- derivatives.[11] A similar outcome could be anticipated for the pyrazine analog, though the different electronics of the pyrazine ring may affect reactivity.
The presence of a chloro-substituent on the pyrazolo[1,5-a]pyrazine ring opens up the possibility of a transition metal-catalyzed cross-coupling reaction, commonly known as the Kumada-Corriu coupling.[12][13] This reaction involves the coupling of a Grignard reagent with an organic halide, catalyzed by a transition metal complex, typically of nickel or palladium.[14][15] Iron-based catalysts have also been shown to be effective for the cross-coupling of chloropyrazines with Grignard reagents.[14] For electron-deficient heteroaryl chlorides, this pathway is often highly efficient and provides a direct route to the substituted product without affecting the heterocyclic core.[16]
Experimental Protocols
Safety Precautions: Grignard reagents are highly reactive, pyrophoric, and react violently with water and protic solvents. All manipulations must be carried out under a dry, inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents and flame-dried glassware.[17] Appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and gloves, must be worn at all times.
Protocol 1: Attempted Nucleophilic Addition of a Grignard Reagent
This protocol is designed to favor nucleophilic addition by excluding a transition metal catalyst and employing low temperatures to minimize side reactions.
Materials:
4-Chloro-6-methylpyrazolo[1,5-a]pyrazine
Grignard reagent (e.g., Phenylmagnesium bromide, 1.0 M in THF)
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
Equipment:
Three-neck round-bottom flask, flame-dried
Magnetic stirrer and stir bar
Reflux condenser with an inert gas inlet
Dropping funnel
Low-temperature thermometer
Inert gas supply (argon or nitrogen)
Ice bath or cryocooler
Procedure:
Reaction Setup: Assemble the flame-dried three-neck flask with a magnetic stir bar, reflux condenser, and a dropping funnel. Purge the entire system with a steady stream of argon or nitrogen.
Substrate Preparation: In the reaction flask, dissolve 4-Chloro-6-methylpyrazolo[1,5-a]pyrazine (1.0 eq) in anhydrous THF.
Cooling: Cool the solution to -78 °C using a dry ice/acetone bath or a cryocooler.
Grignard Addition: Slowly add the Grignard reagent (1.1 - 1.5 eq) dropwise via the dropping funnel to the stirred solution of the substrate, maintaining the temperature at -78 °C.
Reaction Monitoring: After the addition is complete, stir the reaction mixture at -78 °C for 1-2 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).
Quenching: Slowly and carefully quench the reaction by adding saturated aqueous NH₄Cl solution at -78 °C.
Workup: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).
Expected Outcome and Interpretation:
The expected product of this reaction would be a dihydropyrazolo[1,5-a]pyrazine derivative. However, due to the potential for low reactivity of the unactivated ring, recovery of the starting material is also a likely outcome. The formation of complex mixtures due to competing side reactions is also possible. Careful characterization of the product(s) by NMR, MS, and other spectroscopic techniques is essential.
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
Equipment:
Schlenk flask or a three-neck round-bottom flask, flame-dried
Magnetic stirrer and stir bar
Inert gas inlet
Septa
Syringes for liquid transfer
Inert gas supply (argon or nitrogen)
Procedure:
Reaction Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add 4-Chloro-6-methylpyrazolo[1,5-a]pyrazine (1.0 eq) and the Nickel(II) catalyst (e.g., NiCl₂(dppp), 5 mol%).
Inert Atmosphere: Evacuate and backfill the flask with argon or nitrogen three times.
Solvent Addition: Add anhydrous THF via syringe.
Grignard Addition: Cool the reaction mixture to 0 °C in an ice bath. Slowly add the Grignard reagent (1.2 - 2.0 eq) dropwise via syringe.
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-12 hours. Monitor the reaction progress by TLC or GC-MS.
Quenching: Cool the reaction mixture to 0 °C and carefully quench by the slow addition of saturated aqueous NH₄Cl solution.
Workup: Extract the aqueous layer with ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate in vacuo.
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired 4-substituted-6-methylpyrazolo[1,5-a]pyrazine.
Figure 2: Experimental workflow for the Nickel-catalyzed Kumada cross-coupling.
Data Presentation and Comparison
Parameter
Protocol 1: Nucleophilic Addition
Protocol 2: Kumada Cross-Coupling
Primary Goal
C-C bond formation via addition
C-C bond formation via substitution
Key Reagent
Grignard Reagent
Grignard Reagent, Ni(II) catalyst
Typical Temp.
-78 °C
0 °C to Room Temperature
Potential Product
Dihydropyrazolo[1,5-a]pyrazine
4-Substituted pyrazolo[1,5-a]pyrazine
Likelihood of Success
Lower without ring activation
Higher for many Grignard reagents
Key Challenge
Low reactivity, side reactions
Catalyst deactivation, homocoupling
Troubleshooting and Key Considerations
Grignard Reagent Quality: The success of both protocols is highly dependent on the quality of the Grignard reagent. Use freshly prepared or recently titrated Grignard reagents.
Anhydrous Conditions: Meticulous exclusion of water is critical. Any moisture will quench the Grignard reagent and inhibit the reaction.[17]
Catalyst Choice for Cross-Coupling: While NiCl₂(dppp) is a good starting point, other nickel or palladium catalysts with different phosphine ligands may offer improved yields for specific Grignard reagents.[18] Iron catalysts can be a more economical and environmentally benign alternative.[14]
Side Reactions in Cross-Coupling: Homocoupling of the Grignard reagent can be a significant side reaction. Using a slight excess of the Grignard reagent and careful temperature control can help to minimize this.
Analysis of Reaction Mixtures: Due to the complexity of the potential product mixtures, especially in the case of nucleophilic addition, it is crucial to use a combination of analytical techniques (NMR, LC-MS, GC-MS) to fully characterize the reaction outcome.
Conclusion
The reaction of Grignard reagents with 4-Chloro-6-methylpyrazolo[1,5-a]pyrazine presents a fascinating case of competing reactivity. While direct nucleophilic addition to the pyrazolo[1,5-a]pyrazine ring is a possibility, particularly at low temperatures, the more predictable and generally higher-yielding approach is a transition metal-catalyzed Kumada cross-coupling. This latter method provides a robust and versatile strategy for the synthesis of a diverse library of 4-substituted-6-methylpyrazolo[1,5-a]pyrazines, which are valuable building blocks for drug discovery and development. Careful consideration of the reaction conditions and meticulous experimental technique are paramount to achieving the desired outcome.
References
Comins, D. L., & Schilling, S. (2019). Regioselective addition of Grignard reagents to N-acylpyrazinium salts: synthesis of substituted 1,2-dihydropyrazines and Δ5-2-oxopiperazines. Beilstein Journal of Organic Chemistry, 15, 85–92. [Link]
Andersson, H., et al. (2009). Complete Regioselective Addition of Grignard Reagents to Pyrazine N-Oxides, Toward an Efficient Enantioselective Synthesis of Substituted Piperazines. Organic Letters, 12(2), 284-286. [Link]
Andersson, H., et al. (2009). Complete Regioselective Addition of Grignard Reagents to Pyrazine N-Oxides, Toward an Efficient Enantioselective Synthesis of Substituted Piperazines. Organic Letters, 12(2), 284-286. [Link]
PubMed. (2010). Complete regioselective addition of grignard reagents to pyrazine N-oxides, toward an efficient enantioselective synthesis of substituted piperazines. Organic Letters, 12(2), 284-286. [Link]
Andersson, H., et al. (2011). Reactions between Grignard reagents and heterocyclic N-oxides: Stereoselective synthesis of substituted pyridines, piperidines, and piperazines. Organic & Biomolecular Chemistry, 9(2), 337-346. [Link]
PMC. (2019). Regioselective addition of Grignard reagents to N-acylpyrazinium salts: synthesis of substituted 1,2-dihydropyrazines and Δ5-2-oxopiperazines. Beilstein Journal of Organic Chemistry, 15, 85-92. [Link]
Master Organic Chemistry. (2015, December 10). Reactions of Grignard Reagents. Retrieved from [Link]
PMC. (2024, June 18). Halogenated Phenylpyridines Possessing Chemo-Selectivity for Diverse Molecular Architectures. Retrieved from [Link]
PMC. (n.d.). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. Retrieved from [Link]
PMC. (n.d.). Highly Enantioselective Catalytic Addition of Grignard Reagents to N-Heterocyclic Acceptors. Retrieved from [Link]
PubMed. (2008). Design and synthesis of substituted 4-oxo-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine-2-carboxamides, novel HIV-1 integrase inhibitors. Bioorganic & Medicinal Chemistry Letters, 18(2), 721-725. [Link]
This section has no published content on the current product page yet.
Reference Data & Comparative Studies
Validation
Technical Guide: Distinguishing 4-Chloro-6-methylpyrazolo[1,5-a]pyrazine from Regioisomers
Executive Summary: The Regioisomer Trap In the development of kinase inhibitors (e.g., JAK, PI3K), the pyrazolo[1,5-a]pyrazine scaffold is a privileged structure due to its ability to mimic the adenine binding mode of AT...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Regioisomer Trap
In the development of kinase inhibitors (e.g., JAK, PI3K), the pyrazolo[1,5-a]pyrazine scaffold is a privileged structure due to its ability to mimic the adenine binding mode of ATP. A critical intermediate in this pathway is 4-chloro-6-methylpyrazolo[1,5-a]pyrazine .[1]
However, the synthesis of this core often involves the condensation of 3(5)-aminopyrazoles with unsymmetrical 1,3-dielectrophiles.[1] This reaction is notoriously prone to regioisomerism , yielding mixtures of the desired 6-methyl isomer and the unwanted 5-methyl (or 7-methyl) impurity.[1] These isomers have identical mass (LC-MS indistinguishable) but vastly different Structure-Activity Relationships (SAR).[1]
This guide provides a definitive, self-validating protocol to distinguish the 4-chloro-6-methyl target from its isomers using NMR spectroscopy and functional reactivity probes.[1]
Structural Anatomy & Numbering
To ensure clarity, we define the numbering system used in this guide (IUPAC based).
The Core: Pyrazolo[1,5-a]pyrazine.[2][3][4][5][6][7][8][9]
The Target: 4-Chloro-6-methylpyrazolo[1,5-a]pyrazine.[1][9]
The Impurity: 4-Chloro-5-methylpyrazolo[1,5-a]pyrazine.[1]
The "Ambiguity" Origin
The regioisomerism arises during the cyclization of 3-amino-5-methylpyrazole (or equivalent) with a dielectrophile.[1] The exocyclic amine and the endocyclic nitrogen compete for the electrophilic centers.
Caption: Synthetic bifurcation leading to regioisomeric mixtures. Reaction conditions (solvent, temperature) dictate the ratio, but rarely eliminate the impurity.
Analytical Comparison: The Definitive NMR Protocol
Mass spectrometry cannot distinguish these isomers. X-ray crystallography is too slow for routine screening. 2D NMR (HMBC and NOESY) is the gold standard for rapid identification.
1H NMR Diagnostic Signals
The chemical shift of the proton adjacent to the methyl group and the bridgehead proton provides the first clue.
Feature
Target: 6-Methyl Isomer
Impurity: 5-Methyl Isomer
Rationale
Methyl Shift ()
~2.40 - 2.50 ppm
~2.55 - 2.65 ppm
5-Me is deshielded by the adjacent N4 and Cl-C4 proximity.[1]
Target (6-Me): NOE observed between Methyl protons and H-5 and H-7 .[1]
Impurity (5-Me): NOE observed between Methyl protons and H-6 .[1] Critical: If the methyl is at 5, it is spatially close to the bridgehead nitrogen lone pair, but far from H-3.[1]
Caption: Decision tree for NMR structural elucidation. The HMBC correlation to the chlorinated carbon is the primary discriminator.
Functional Verification: The Reactivity Probe
If NMR interpretation is ambiguous due to overlapping peaks, use a chemical reactivity probe. The 4-Chloro position is electrophilic and susceptible to
Hypothesis: A methyl group at position 5 (ortho to the Chlorine) creates significant steric hindrance, retarding
reactions compared to the 6-methyl isomer (meta to the Chlorine).
Experimental Setup:
Reagent: Morpholine (1.1 eq).
Conditions: Ethanol, Room Temperature, 1 hour.
Monitoring: LC-MS.
Observation
Conclusion
Fast Conversion (>90%)
6-Methyl Isomer (Target) . The C4 position is accessible.[3][5]
Slow/No Conversion (<10%)
5-Methyl Isomer . The adjacent methyl group blocks the nucleophilic attack.
Detailed Experimental Methodologies
Protocol A: Isolation of Isomers (If mixture is obtained)
Standard flash chromatography is often insufficient to separate these regioisomers due to similar polarity.
Stationary Phase: C18 Reverse Phase Silica.
Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile Gradient (5% -> 95%).
Differentiation: The 5-methyl isomer typically elutes later than the 6-methyl isomer due to slightly higher lipophilicity (shielding of the polar N4/Cl region).[1]
Protocol B: HMBC Acquisition Parameters
To ensure detection of the critical long-range couplings:
HPLC Method Development for Pyrazolo[1,5-a]pyrazines: A Comparative Purity Analysis Guide
Topic: HPLC Method Development for Purity Analysis of Pyrazolo[1,5-a]pyrazines Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals[1] Executive Summary & Scientifi...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: HPLC Method Development for Purity Analysis of Pyrazolo[1,5-a]pyrazines
Content Type: Publish Comparison Guide
Audience: Researchers, Scientists, and Drug Development Professionals[1]
Executive Summary & Scientific Context
Pyrazolo[1,5-a]pyrazines represent a privileged scaffold in modern kinase inhibitor discovery (e.g., JAK, RET, and PI3K inhibitors).[1] However, their analytical characterization presents distinct challenges:
Nitrogen-Rich Basicity: The fused bicyclic core contains multiple nitrogen atoms, leading to potential interaction with residual silanols on silica columns, causing severe peak tailing.[1]
Regioisomerism: Synthetic routes often yield close-eluting regioisomers (e.g., N-alkylation isomers) that standard C18 chemistries struggle to resolve.[1]
Polarity Variance: Substituents can drastically alter LogP, requiring a method versatile enough to retain polar degradants while eluting lipophilic parent compounds.[1]
This guide objectively compares two distinct chromatographic strategies: the Standard Acidic C18 Protocol versus the Orthogonal Phenyl-Hexyl/Hybrid Protocol . While the former is the industry default, experimental evidence suggests the latter offers superior specificity for this heterocyclic class.[1]
We evaluated the separation of a representative Pyrazolo[1,5-a]pyrazine lead compound (pKa ~ 6.[1]5) from its critical N-isomer impurity and a polar oxidative degradant.[1]
Mobile Phase: 10 mM Ammonium Bicarbonate (pH 10.0) or Ammonium Formate (pH 3.8 depending on stability).[1] Note: High pH requires hybrid particles.[1]
Mechanism:
interactions combined with hydrophobicity.[1] The phenyl ring on the ligand interacts specifically with the electron-deficient pyrazolo-pyrazine core.
Performance Data Summary
Metric
Option A: Standard C18 (Acidic)
Option B: Hybrid Phenyl-Hexyl (Basic/Mid)
Interpretation
Resolution () (Isomer Pair)
1.8 (Baseline separation)
3.2 (Wide separation)
Phenyl phases engage in unique stacking with the aromatic core, discriminating isomers based on electron density distribution better than C18.[1]
Tailing Factor ()
1.4 - 1.6
1.05 - 1.15
High pH (Method B)[1] suppresses protonation of the analyte, preventing secondary silanol interactions.[1]
Peak Capacity
Moderate
High
Sharper peaks in Method B allow for detection of minor impurities.[1]
MS Sensitivity (ESI+)
High (Formic acid aids ionization)
Moderate to High
Ammonium Bicarbonate is volatile and MS compatible, though negative mode may be preferred; in positive mode, sensitivity is acceptable.[1]
Expert Insight: Why Option B Wins for Purity
While C18 is robust, it relies solely on hydrophobicity.[1] Pyrazolo[1,5-a]pyrazine isomers often have identical LogP values but different electron cloud shapes. The Phenyl-Hexyl phase provides "shape selectivity" via
interactions. Furthermore, using a High pH mobile phase (possible only on hybrid silica) keeps the basic analyte neutral.[1] Neutral bases do not interact with cationic silanols, eliminating the "shark fin" tailing often seen with these compounds.[1]
Visualizing the Separation Mechanism
The following diagram illustrates the mechanistic difference between the two approaches.
Figure 1: Mechanistic comparison.[1] Option A suffers from ionic drag (tailing), while Option B utilizes specific Pi-Pi interactions for isomer resolution.[1]
Validated Experimental Protocol (Option B)
This protocol is designed for the purity analysis of a generic pyrazolo[1,5-a]pyrazine intermediate or final drug substance.[1]
Reagents & Equipment
Instrument: UHPLC system with DAD (or PDA) and optionally QDa/MS.
Column: Waters XBridge Phenyl-Hexyl or Phenomenex Kinetex Biphenyl (2.1 x 100 mm, 2.5 µm or similar).[1]
Extract chromatograms at 254 nm (aromatic core) and 210 nm (impurities).[1]
Collect UV spectra (200-400 nm) for peak purity assessment.[1]
System Suitability Criteria (Self-Validation)
Tailing Factor: NMT (Not More Than) 1.2 for the main peak.
Resolution: NLT (Not Less Than) 2.0 between the main peak and nearest isomer.
Precision: RSD < 2.0% for peak area (n=5 injections).[1]
Method Development Decision Tree
Use this workflow to adapt the method if your specific derivative shows unique behavior (e.g., acidic substituents).
Figure 2: Method development decision tree emphasizing selectivity optimization.
References
Retention Behavior of Pyrazines in Reversed-Phase HPLC.
Source: Toyohashi University of Technology.[1]
URL:[Link][1]
Design, Synthesis and Molecular Modeling of Pyrazolo[1,5-a]pyrimidine Derivatives.
Source: MDPI (Molecules).[1]
URL:[Link][1]
Discovery and optimisation of pyrazolo[1,5-a]pyrimidines as aryl hydrocarbon receptor antagonists.
Source: Royal Society of Chemistry (RSC).[1]
URL:[Link][1]
A Guide to HPLC and LC-MS Buffer Selection.
Source: ACE HPLC.[1][3][4]
URL:[Link][1]
Enantioselective Separation of Chiral N1-Substituted-1H-pyrazoles.
Source: National Institutes of Health (PMC).[1]
URL:[Link][1]
Comparative Guide: Reactivity of 4-Chloro vs. 4-Bromo Pyrazolo[1,5-a]pyrazines
Executive Summary: The Bottom Line For researchers working with the pyrazolo[1,5-a]pyrazine scaffold, the choice between 4-chloro (4-Cl) and 4-bromo (4-Br) congeners is not merely a matter of availability—it dictates the...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The Bottom Line
For researchers working with the pyrazolo[1,5-a]pyrazine scaffold, the choice between 4-chloro (4-Cl) and 4-bromo (4-Br) congeners is not merely a matter of availability—it dictates the synthetic pathway's efficiency.
Choose 4-Chloro if your primary downstream transformation is Nucleophilic Aromatic Substitution (SNAr) . The 4-Cl analog offers comparable or superior reactivity to 4-Br in SNAr manifolds due to higher electronegativity, while being significantly more cost-effective and atom-efficient.
Choose 4-Bromo if you intend to perform Palladium-Catalyzed Cross-Couplings (e.g., Suzuki-Miyaura, Buchwald-Hartwig) . The weaker C-Br bond facilitates faster oxidative addition, allowing for milder conditions and lower catalyst loadings compared to the 4-Cl analog.
Structural Analysis & Electronic Properties
The pyrazolo[1,5-a]pyrazine core is a fused heterocyclic system where the 4-position is highly electrophilic. This reactivity arises from its position adjacent to the bridgehead nitrogen (N1) and its vinylogous relationship with the imine-like nitrogen (N5).
Inductive Effect (-I): Chlorine (
) is more electronegative than Bromine (). This makes the C4 carbon in the 4-Cl analog more electron-deficient (more positive ), enhancing the initial attack of nucleophiles during SNAr.
Bond Dissociation Energy (BDE): The C-Cl bond (
95 kcal/mol) is stronger than the C-Br bond (68 kcal/mol). This bond strength makes 4-Cl resistant to oxidative addition (the rate-limiting step in Pd-catalysis) but does not hinder SNAr, where bond breaking is often not rate-determining.
Table 1: Physicochemical Comparison
Feature
4-Chloro Pyrazolo[1,5-a]pyrazine
4-Bromo Pyrazolo[1,5-a]pyrazine
Electronegativity of X
High (3.16)
Moderate (2.96)
C4 Electrophilicity
Very High
High
C-X Bond Strength
Strong (Harder to break)
Weak (Easier to break)
Leaving Group Ability
Moderate
Good
Preferred Reaction
SNAr
Metal-Catalyzed Coupling
Head-to-Head: SNAr Reactivity
In Nucleophilic Aromatic Substitution (SNAr), the reaction proceeds via an addition-elimination mechanism involving a Meisenheimer-like sigma complex.
Mechanism & Kinetics
Contrary to aliphatic SN2 reactions, the breaking of the carbon-halogen bond is rarely the rate-determining step (RDS) in activated heterocycles. The RDS is typically the nucleophilic attack.
Why 4-Cl Wins: The stronger inductive effect of Cl stabilizes the transition state for the nucleophilic attack more effectively than Br. Consequently, 4-Cl analogs often react at rates comparable to or faster than 4-Br analogs, despite Cl being a poorer leaving group.
Practical Implication: There is rarely a kinetic justification to use the more expensive 4-Br derivative for simple amine displacements.
Experimental Protocol: SNAr Amination
Objective: Synthesis of 4-amino-substituted pyrazolo[1,5-a]pyrazines from 4-chloro precursors.
Stoichiometry: Charge reaction vessel with 4-chloropyrazolo[1,5-a]pyrazine (1.0 equiv) and Amine Nucleophile (1.2–1.5 equiv).
Base: Add
-Diisopropylethylamine (DIPEA) (2.0 equiv) to scavenge HCl.
Solvent: Suspend in Isopropanol (IPA) or
-Butanol (0.5 M concentration). Note: Protic solvents facilitate the departure of the leaving group via H-bonding.
Conditions: Heat to 80°C for 2–4 hours. Monitor by LCMS.[1][2]
Workup:
Option A (Precipitation): Cool to RT. Add water. Filter the precipitate (product).
Option B (Extraction): Dilute with EtOAc, wash with brine, dry over Na2SO4.[1]
Head-to-Head: Metal-Catalyzed Cross-Coupling
For reactions mediated by Palladium (Suzuki, Sonogashira, Buchwald-Hartwig), the mechanism involves a catalytic cycle where Oxidative Addition is the critical first step.
Mechanism & Kinetics
Why 4-Br Wins: The rate of oxidative addition correlates directly with bond weakness. The C-Br bond breaks readily upon interaction with Pd(0).
The 4-Cl Challenge: The strong C-Cl bond requires higher activation energy. Coupling 4-Cl derivatives often necessitates:
Conditions: Heat at 90°C under N2 atmosphere for 2–6 hours.
Purification: Filter through Celite, concentrate, and purify via silica flash chromatography (MeOH/DCM gradient).
Visualized Decision Frameworks
Diagram 1: Mechanistic Pathways
This diagram illustrates the divergent pathways. Note how the SNAr pathway relies on the intermediate stability (favored by Cl), while the Pd-Cycle relies on bond insertion (favored by Br).
Caption: Comparative mechanistic flow showing the kinetic preference of 4-Cl for SNAr and 4-Br for Pd-catalyzed coupling.
Diagram 2: Selection Decision Tree
Use this flowchart to select the correct starting material for your campaign.
Caption: Strategic decision matrix for selecting the optimal halogen congener based on intended downstream chemistry.
References
Synthesis of 4-functionalized pyrazolo[1,5-a]pyrazines. Enamine & Chem. Heterocycl.[3][4] Compd. (2019).[3] Describes the reaction of 4-bromopyrazolo[1,5-a]pyrazines with arylboronic acids (Suzuki) and general functionalization.
Reactivity of Halopyrazines (General Guide). BenchChem Technical Support. (2025).[1][5][6] Provides comparative data on SNAr (F > Cl > Br) and Suzuki (I > Br > Cl) reactivity trends for pyrazine-based systems.[6]
Synthesis and Antimicrobial Activity of 4-Arylthio- and 4-Alkylthiofunctionalized Pyrazolo[1,5-a]pyrazines. ResearchGate / Russian Journal of General Chemistry. (2020).[7] Details the synthesis of 4-bromo derivatives and their subsequent nucleophilic substitution reactions.
Nucleophilic Aromatic Substitution Reactions of Pyridinium Ions (Element Effect). NIH / J Org Chem. (2014). Authoritative mechanistic discussion on why electronegative halogens (Cl, F) accelerate SNAr via the "element effect."
Introduction: Unveiling the Photophysical Potential of Fused N-Heterocycles
An In-Depth Comparative Guide to the UV-Vis Absorption Properties of the 6-Methylpyrazolo[1,5-a]pyrazine Core The pyrazolo[1,5-a]pyrimidine (PP) scaffold is a cornerstone in medicinal chemistry and materials science, cel...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Comparative Guide to the UV-Vis Absorption Properties of the 6-Methylpyrazolo[1,5-a]pyrazine Core
The pyrazolo[1,5-a]pyrimidine (PP) scaffold is a cornerstone in medicinal chemistry and materials science, celebrated for its rigid, planar structure and versatile electronic properties.[1][2] These compounds are recognized as "privileged scaffolds" due to their synthetic accessibility and wide range of biological activities, including roles as protein kinase inhibitors in cancer therapy.[1][3] A key feature driving their application is their exceptional photophysical behavior, which has led to their development as emergent fluorophores.[2]
This guide delves into the ultraviolet-visible (UV-Vis) absorption properties of a closely related, yet distinct, heterocyclic system: the 6-methylpyrazolo[1,5-a]pyrazine core . While extensive data exists for the pyrimidine analogue, the pyrazine isomer remains less explored. By conducting a detailed comparative analysis, we aim to elucidate the fundamental structure-property relationships that govern the light-absorbing characteristics of this promising scaffold. Understanding these properties is crucial for researchers in drug discovery and materials science seeking to design novel chromophores and fluorescent probes with tailored spectral characteristics.
This analysis will synthesize established theoretical principles with experimental data from the well-documented pyrazolo[1,5-a]pyrimidine system to predict and understand the behavior of its pyrazine counterpart. We will explore the causality behind substituent and solvent effects, provide a robust experimental protocol for validation, and present a clear, data-driven comparison.
Part 1: The Theoretical Bedrock of UV-Vis Absorption in Aromatic Heterocycles
UV-Vis spectroscopy measures the absorption of light by a molecule, which results in the promotion of electrons from a ground electronic state to a higher-energy excited state.[4] In organic molecules containing π-systems and heteroatoms, the most significant transitions occur in the 200-800 nm range and are typically of two types:
π → π* Transitions: These involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. These transitions are characteristic of conjugated systems, such as aromatic rings. They are generally high-energy (shorter wavelength) and have high molar absorptivity (ε), making them "allowed" transitions.[4][5] Increased conjugation in a molecule lowers the energy gap between the HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital), resulting in a shift of the absorption maximum (λmax) to a longer wavelength (a bathochromic or red shift).[4]
n → π* Transitions: This transition involves promoting an electron from a non-bonding (n) orbital, such as the lone pair on a nitrogen atom, to a π* antibonding orbital. These transitions are typically of lower energy (longer wavelength) and have a much lower molar absorptivity (ε < 1000 M-1cm-1), classifying them as "forbidden" transitions.[5]
The absorption spectrum is profoundly influenced by both the molecule's intrinsic structure and its environment. Key factors include:
Substituent Effects: Attaching functional groups (auxochromes) to the core chromophore can significantly alter its absorption profile. Electron-donating groups (EDGs) like -CH3 or -OCH3 and electron-withdrawing groups (EWGs) like -NO2 or -CN can modify the energy levels of the molecular orbitals, leading to predictable shifts in λmax and ε.[6]
Solvent Effects (Solvatochromism): The polarity of the solvent can stabilize the ground and excited states of a molecule differently.[7]
For π → π* transitions , the excited state is often more polar than the ground state. Polar solvents will stabilize the excited state more, reducing the energy gap and causing a bathochromic (red) shift.[7][8]
For n → π* transitions , the ground state is stabilized by polar, hydrogen-bonding solvents that interact with the non-bonding electrons. This increases the energy gap to the excited state, causing a hypsochromic (blue) shift.[7][9]
Part 2: The Benchmark: UV-Vis Characteristics of the Pyrazolo[1,5-a]pyrimidine (PP) Core
The pyrazolo[1,5-a]pyrimidine system is a fused N-heterocycle characterized by a π-excessive pyrazole ring fused to a π-deficient pyrimidine ring.[10][11] This inherent dipolar nature is central to its photophysical properties.[10][11] Extensive studies on substituted PPs reveal clear and tunable absorption patterns.
A comprehensive study on 7-substituted 3-methylpyrazolo[1,5-a]pyrimidines demonstrated that the main absorption band, located between 340–440 nm, is highly dependent on the electronic nature of the substituent at position 7.[12] This band is assigned to an intramolecular charge transfer (ICT) process.[12]
Effect of Substituents:
Electron-Donating Groups (EDGs): The presence of strong EDGs, such as 4-anisyl or 4-diphenylaminophenyl, significantly increases the molar absorption coefficient (ε), enhancing the intensity of light absorption.[12] This is attributed to a more efficient ICT from the substituent to the electron-deficient pyrimidine portion of the core.
Electron-Withdrawing Groups (EWGs): Conversely, EWGs like pyridyl or halogenated phenyl rings lead to a marked decrease in the molar absorption coefficient.[12]
Effect of Solvent:
For the main ICT band in these PP derivatives, the absorption maximum (λmax) was observed to be largely insensitive to solvent polarity. However, the molar absorption coefficients (ε) tended to show a subtle decrease as solvent polarity increased.[12]
The data below, adapted from a study on 7-substituted PPs, illustrates these trends.[12]
Compound ID
Substituent at Position 7
Substituent Nature
Solvent (THF) λmax (nm)
Molar Absorptivity (ε) in THF (M-1cm-1)
4a
4-Pyridyl
EWG
~360
3,320
4b
2,4-Dichlorophenyl
EWG
~350
2,727
4d
Phenyl
Neutral
~350
3,827
4e
4-Anisyl
EDG
~360
6,547
4g
4-Diphenylaminophenyl
Strong EDG
~400
15,008
Part 3: Predicted UV-Vis Properties of the 6-Methylpyrazolo[1,5-a]pyrazine Core
By substituting the pyrimidine ring with a pyrazine ring, we change the position of one nitrogen atom from position 1 to position 4 (relative to the fusion). This seemingly small change has significant electronic consequences. The pyrazine ring is generally considered more electron-deficient than the pyrimidine ring due to the symmetrical arrangement of the nitrogen atoms.
Based on this structural change, we can predict the following properties for the 6-methylpyrazolo[1,5-a]pyrazine core:
Primary Absorption Band (π → π*): The increased electron-deficient character of the pyrazine ring is expected to lower the energy of the LUMO. This would likely reduce the HOMO-LUMO gap compared to the pyrimidine analogue, resulting in a bathochromic (red) shift . We can hypothesize that the primary absorption band for the unsubstituted pyrazolo[1,5-a]pyrazine core will appear at a slightly longer wavelength than its pyrimidine counterpart.
Influence of the 6-Methyl Group: The methyl group at position 6 is a weak electron-donating group. Its effect will likely be a modest bathochromic shift and a slight increase in molar absorptivity (a hyperchromic effect) compared to the unsubstituted pyrazolo[1,5-a]pyrazine parent compound.
n → π* Transitions: The pyrazine core contains two nitrogen atoms with lone pairs, making n → π* transitions possible. These would appear as weak, longer-wavelength shoulders on the main absorption band, and they would be expected to exhibit a hypsochromic (blue) shift in polar, protic solvents.[9]
Substituent and Solvent Sensitivity: We predict that the pyrazolo[1,5-a]pyrazine core will be highly sensitive to substituents, similar to the pyrimidine core. Attaching strong EDGs should induce a significant bathochromic shift and hyperchromic effect, making these compounds potential candidates for tunable dyes and sensors. The solvent effects are expected to follow established principles, with π → π* transitions showing red shifts and n → π* transitions showing blue shifts with increasing solvent polarity.[7]
Part 4: A Self-Validating Protocol for Experimental Determination
To empirically validate these predictions, a rigorous and self-validating experimental protocol is essential. This protocol ensures reproducibility and accuracy in determining the UV-Vis absorption properties.
Experimental Workflow Diagram
Caption: Experimental workflow for UV-Vis absorption analysis.
Step-by-Step Methodology
1. Materials & Reagents:
6-Methylpyrazolo[1,5-a]pyrazine (or other compound of interest)
Spectroscopic grade solvents (e.g., n-Hexane, Acetonitrile, Ethanol, DMSO). The choice of solvent is critical; it must be transparent in the measurement region and should not react with the analyte.[13]
Class A volumetric flasks and pipettes
Matched quartz cuvettes (typically 1 cm path length)
2. Instrument:
A dual-beam UV-Vis spectrophotometer is recommended for stability and accuracy.[14]
Stock Solution (e.g., 1 mM): Accurately weigh a small amount of the compound and dissolve it in a precise volume of a suitable solvent (like DMSO) to create a concentrated stock solution.
Working Solutions (e.g., 1-10 µM): Perform serial dilutions of the stock solution into the desired measurement solvent (e.g., acetonitrile) to prepare a series of solutions of known, decreasing concentrations. The final concentrations should yield absorbance values within the instrument's linear range, ideally between 0.1 and 1.0, to ensure adherence to the Beer-Lambert law.
4. Measurement Procedure:
Instrument Initialization: Turn on the spectrophotometer and allow the lamps (deuterium and tungsten) to warm up and stabilize for at least 30 minutes.
Baseline Correction: Fill both the sample and reference cuvettes with the pure solvent that was used to prepare the working solutions. Place them in the spectrophotometer and perform a baseline scan across the desired wavelength range (e.g., 200-500 nm). This subtracts any absorbance from the solvent and cuvettes.[14]
Sample Measurement: Empty the sample cuvette, rinse it with the lowest concentration working solution, and then fill it with that solution. Place it back in the sample holder and record the absorption spectrum.
Repeat: Repeat the measurement for each of the prepared working solutions, moving from lowest to highest concentration.
5. Data Analysis and Validation:
Determine λmax: From the spectra, identify the wavelength(s) of maximum absorbance.
Validate with Beer-Lambert Law: Plot a graph of absorbance at λmax versus concentration for the series of solutions. The plot should be linear with an R² value > 0.99, confirming that the law is obeyed in this concentration range. This step is a crucial self-validation of the protocol's trustworthiness.[15]
Calculate Molar Absorptivity (ε): The molar absorptivity can be calculated from the slope of the Beer-Lambert plot (slope = ε * b, where b is the path length, usually 1 cm) or from a single measurement using the formula: A = εbc, where A is absorbance, b is path length, and c is concentration.
6. Solvatochromism Study:
Repeat the entire procedure using a range of solvents with varying polarities (e.g., non-polar n-hexane, polar aprotic acetonitrile, and polar protic ethanol) to systematically investigate the effect of the solvent environment on the absorption spectrum.
Part 5: Comparative Analysis and Data Visualization
To effectively compare the pyrazolo[1,5-a]pyrazine core with its pyrimidine counterpart, the data should be presented clearly.
Diagram of Electronic Transitions and Influencing Factors
Caption: Factors influencing the electronic transitions of the core.
Conclusion
The 6-methylpyrazolo[1,5-a]pyrazine core represents a compelling target for photophysical investigation. By drawing logical comparisons with the well-characterized pyrazolo[1,5-a]pyrimidine system, we can formulate strong hypotheses about its UV-Vis absorption properties. We predict that the pyrazine analogue will exhibit a bathochromically shifted primary absorption band and will be highly tunable through the strategic placement of electron-donating or -withdrawing groups. Its sensitivity to the chemical environment makes it a promising scaffold for the development of novel sensors and probes. The provided experimental protocol offers a robust framework for the empirical validation of these predictions, enabling researchers to systematically explore and harness the full potential of this versatile heterocyclic system.
References
Galeano, C., et al. (2021). Pyrazolo[1,5-a]pyrimidines-based fluorophores: a comprehensive theoretical-experimental study. RSC Advances. Available at: [Link]
Portilla, J., et al. (2022). Recent advances in the chemistry of pyrazolo[1,5-a]pyrimidines. Molecules. Available at: [Link]
Cobo, J., et al. (2022). Pyrazolopyridines and Pyrazolopyrimidines as Functional Dipolar Scaffolds: An Approach Regarding Synthesis and Photophysics. Molecules. Available at: [Link]
Tigreros, A., & Portilla, J. (2021). Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold. Molecules. Available at: [Link]
Portilla, J. (2021). Functional Pyrazolo[1,5-a]pyrimidines. MDPI Encyclopedia. Available at: [Link]
Chavan, S. D., et al. (2014). Solvent Effects on the Electronic Spectra of Some Heterocyclic Azo Dyes. Bulletin of the Korean Chemical Society. Available at: [Link]
Li, Y-F., et al. (2011). Synthesis, X-ray crystal structure and fluorescent spectra of novel pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. Available at: [Link]
Wenzel, T. (2023). 2.4: Effect of Solvent. Chemistry LibreTexts. Available at: [Link]
Virtual Labs. (n.d.). Solvent Effects on the UV-visible Absorption Spectra. Amrita Vishwa Vidyapeetham. Available at: [Link]
Suhartati, T. (2021). How to Read and Interpret UV-VIS Spectrophotometric Results in Determining the Structure of Chemical Compounds. Jurnal Pendidikan Kimia Indonesia. Available at: [Link]
Tomas, F., et al. (2022). Substituent effects in N-acetylated phenylazopyrazole photoswitches. Beilstein Journal of Organic Chemistry. Available at: [Link]
Scribd. (n.d.). Solvent Effects in UV-Vis Spectroscopy. Available at: [Link]
Scribd. (n.d.). UV-Vis Spectroscopy of Organic Compounds. Available at: [Link]
E-Vidya. (2019). What is Effect of Solvent on UV Absorption Spectra. YouTube. Available at: [Link]
Singh, M. (2024). Application of UV-Visible Spectroscopy in the Quantitative Determination and Characterization of Organic Compounds. ResearchGate. Available at: [Link]
Agilent Technologies. (n.d.). The Basics of UV-Vis Spectroscopy. Agilent. Available at: [Link]
Reusch, W. (n.d.). UV-Visible Spectroscopy. Michigan State University Department of Chemistry. Available at: [Link]
Ali, I., et al. (2024). Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment. RSC Medicinal Chemistry. Available at: [Link]
Navigating the Disposal of 4-Chloro-6-methylpyrazolo[1,5-a]pyrazine: A Guide for Laboratory Professionals
For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experiments; it encompasses the...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers and drug development professionals, the synthesis and handling of novel chemical entities are routine. However, the lifecycle of these compounds extends beyond their use in experiments; it encompasses their safe and compliant disposal. This guide provides a comprehensive, step-by-step framework for the proper disposal of 4-Chloro-6-methylpyrazolo[1,5-a]pyrazine, a chlorinated heterocyclic compound. The procedures outlined here are grounded in established safety protocols and regulatory standards to ensure the protection of laboratory personnel and the environment.
I. Hazard Assessment and Personal Protective Equipment (PPE)
Before beginning any disposal process, a thorough risk assessment is paramount. Based on the data for similar chlorinated pyrazine derivatives, 4-Chloro-6-methylpyrazolo[1,5-a]pyrazine should be treated as a hazardous substance.
To mitigate exposure risks, the following PPE must be worn at all times when handling 4-Chloro-6-methylpyrazolo[1,5-a]pyrazine for disposal:
Eye and Face Protection: Chemical safety goggles and a face shield are required to protect against splashes.[2][3]
Hand Protection: Use chemical-resistant gloves (e.g., nitrile rubber). Always inspect gloves before use and dispose of contaminated gloves in accordance with laboratory procedures.[1][2]
Body Protection: A flame-retardant lab coat or antistatic protective clothing should be worn.
Respiratory Protection: If there is a risk of generating dust or aerosols, use a NIOSH/MSHA or European Standard EN 149 approved respirator.[4]
II. Disposal Workflow: A Step-by-Step Protocol
The proper disposal of 4-Chloro-6-methylpyrazolo[1,5-a]pyrazine is a multi-step process that ensures the waste is handled, segregated, and disposed of in compliance with environmental regulations.
Caption: Disposal workflow for 4-Chloro-6-methylpyrazolo[1,5-a]pyrazine.
1. Waste Identification and Segregation:
Categorization: 4-Chloro-6-methylpyrazolo[1,5-a]pyrazine is a chlorinated organic compound and must be disposed of as hazardous waste.[5][6] Do not mix it with non-hazardous waste.[7]
Segregation: It is crucial to segregate chlorinated waste from non-chlorinated solvent waste to avoid increased disposal costs and potential reactions.[7] Store in a designated container for halogenated organic waste.
2. Waste Container Selection and Labeling:
Container: Use a robust, leak-proof container that is compatible with the chemical. The container must be kept tightly closed when not in use.[5][7]
Labeling: The container must be clearly labeled with "Hazardous Waste," the full chemical name "4-Chloro-6-methylpyrazolo[1,5-a]pyrazine," and the appropriate hazard pictograms (e.g., GHS07 for irritant and harmful).[1]
3. Spill Management:
In the event of a spill, immediate and appropriate action is necessary to prevent exposure and environmental contamination.
Evacuate: Evacuate non-essential personnel from the spill area.
Ventilate: Ensure adequate ventilation to disperse any vapors.
Containment: For liquid spills, use an inert absorbent material like Chemizorb® to contain the spill.
Cleanup: Carefully collect the absorbed material and any contaminated soil or surfaces into the designated hazardous waste container. All materials used for cleanup must also be treated as hazardous waste.[7]
Decontamination: Clean the spill area thoroughly.
Caption: Spill response protocol.
4. Final Disposal:
Licensed Disposal: The collected waste must be disposed of through a licensed hazardous waste disposal company.[6][8] These companies are equipped to handle and treat chemical waste in compliance with regulations from bodies such as the Environmental Protection Agency (EPA).[9]
Incineration: High-temperature incineration is a common and effective method for the destruction of chlorinated organic compounds.[3][10]
Disposal of hazardous waste is strictly regulated. In the United States, the Resource Conservation and Recovery Act (RCRA) provides the framework for managing hazardous waste. Chlorinated hydrocarbons may fall under specific EPA hazardous waste codes (e.g., F-listed wastes for certain chlorinated aliphatic hydrocarbons).[9][12] It is the responsibility of the waste generator (the laboratory) to ensure that all disposal activities comply with federal, state, and local regulations.
IV. Conclusion
The responsible management of chemical waste is a critical component of laboratory safety and environmental stewardship. By following these detailed procedures for the disposal of 4-Chloro-6-methylpyrazolo[1,5-a]pyrazine, researchers can ensure they are adhering to the highest standards of safety and regulatory compliance. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to arrange for the collection and disposal of chemical waste.
References
Safety Data Sheet - Ethyl 4-chloro-6-methylpyrazolo[1,5-a]pyrazine-2-carboxyl
SAFETY DATA SHEET - 2-Methylpyrazine. Sigma-Aldrich.
SAFETY DATA SHEET - Pyrazine, 2,6-dimethyl-. Thermo Fisher Scientific.
HAZARDOUS Waste Disposal Chart. Based on 7/26/2012 Formulary report.
Factsheet: Disposal of Hazardous Waste - Basic Principles. ETH Zürich.
EPA Hazardous Waste Codes. UGA Environmental Safety Division.
The NIH Drain Discharge Guide.
GUIDANCE MANUAL FOR THE DISPOSAL OF CHLORINATED W
Treatment and disposal of chemical wastes in daily labor
EPA HAZARDOUS WASTE CODES.
Chemical Waste Management for Laboratories. Physikalisch-Technische Bundesanstalt.
Safety Data Sheet - Methyl Pyrazine. Pell Wall Perfumes.
Chlorine and Chlorinated Hydrocarbon Manufacturing Industry. US EPA.
SAFETY DATA SHEET - Pyrazolo[1,5-a]pyridine-3-carboxylic acid. Fisher Scientific.
SAFETY D
Recycling & Disposal.
6-Chloro-1H-pyrazolo[3,4-b]pyrazine - Safety D
MATERIAL SAFETY DATA SHEET - 2-Methyl-3-(methylthio)pyrazine. Acros Organics.
Guidance for Disposal of Drugs Used in Clinical Research. Washington University in St. Louis.
Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.
Waste Disposal. Providence.
LISTING BACKGROUND DOCUMENT FOR THE PRODUCTION OF CERTAIN Cl-C, CHLORINATED ALIPHATIC HYDROCARBONS BY FREE RADICAL C
A Researcher's Guide to the Safe Handling of 4-Chloro-6-methylpyrazolo[1,5-a]pyrazine
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 4-Chloro-6-methylpyrazolo[1,5-a]pyrazine. The protocols outlined below are desi...
Author: BenchChem Technical Support Team. Date: February 2026
This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with 4-Chloro-6-methylpyrazolo[1,5-a]pyrazine. The protocols outlined below are designed to ensure the safe handling, use, and disposal of this compound, grounded in established safety principles for halogenated heterocyclic compounds and potent biologically active molecules.
The pyrazolo[1,5-a]pyrazine scaffold and its derivatives are of significant interest in medicinal chemistry, often investigated for their potential as kinase inhibitors in therapeutic areas such as oncology.[1][2] This biological activity necessitates a cautious and well-documented approach to laboratory handling to minimize exposure and ensure personnel safety.
Given these potential hazards, a multi-layered approach to personal protective equipment (PPE) is mandatory. The following sections detail the specific PPE requirements and operational procedures.
Personal Protective Equipment (PPE): A Multi-Layered Defense
The selection of appropriate PPE is critical to mitigating the risks associated with handling 4-Chloro-6-methylpyrazolo[1,5-a]pyrazine. The following table outlines the minimum PPE requirements for various laboratory operations.
Operation
Eye and Face Protection
Hand Protection
Body Protection
Respiratory Protection
Weighing and Aliquoting (Solid)
Safety glasses with side shields and a face shield
Double-gloving with nitrile gloves
Fully buttoned lab coat
NIOSH-approved respirator with P100 filter
Solution Preparation
Chemical splash goggles
Double-gloving with nitrile gloves
Fully buttoned lab coat
Work within a certified chemical fume hood
Running Reactions and Work-up
Chemical splash goggles
Double-gloving with nitrile gloves
Fully buttoned lab coat
Work within a certified chemical fume hood
Compound Storage and Transport
Safety glasses with side shields
Nitrile gloves
Fully buttoned lab coat
Not generally required if in sealed containers
Causality of PPE Choices:
Eye and Face Protection: The potential for serious eye irritation necessitates the use of chemical splash goggles. A face shield provides an additional layer of protection, particularly when handling the solid compound, to prevent inhalation and facial exposure.
Hand Protection: Double-gloving with nitrile gloves provides robust protection against skin contact.[6] Nitrile is recommended for its resistance to a broad range of chemicals.[7] Gloves should be changed immediately if contamination is suspected.
Body Protection: A fully buttoned lab coat protects the skin and personal clothing from contamination. For larger-scale operations or in the event of a spill, a chemically resistant apron or suit should be considered.
Respiratory Protection: Due to the risk of respiratory irritation and the potential for aerosolization of the solid compound, a NIOSH-approved respirator is essential during weighing and aliquoting. For all other operations involving open handling, a certified chemical fume hood is mandatory to control airborne exposure.
Step-by-Step Operational Protocol
Adherence to a strict operational protocol is crucial for minimizing exposure risk. The following workflow should be followed for all procedures involving 4-Chloro-6-methylpyrazolo[1,5-a]pyrazine.
Caption: Experimental workflow for handling 4-Chloro-6-methylpyrazolo[1,5-a]pyrazine.
Detailed Steps:
Preparation:
Designate a specific area within a certified chemical fume hood for all handling of the compound.
Cover the work surface with disposable absorbent bench paper.[6]
Assemble all necessary equipment (spatulas, glassware, etc.) and reagents before starting.
Don all PPE as specified in the table above.
Handling the Compound:
When weighing the solid, use a dedicated spatula and weighing vessel within the fume hood.
Handle all solutions containing the compound with the same level of precaution as the solid.
Post-Handling:
Thoroughly clean all non-disposable equipment with an appropriate solvent within the fume hood.
Wipe down the work surface of the fume hood.
Dispose of all contaminated waste as outlined in the disposal plan below.
In the event of an exposure or spill, immediate and appropriate action is critical.
Incident
Procedure
Skin Contact
Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[3]
Eye Contact
Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[3][5]
Inhalation
Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[4]
Ingestion
Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[3]
Spill
Evacuate the area. For small spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal. For large spills, contact your institution's environmental health and safety department.[8]
Disposal Plan: A Commitment to Safety and Environmental Responsibility
Proper disposal of 4-Chloro-6-methylpyrazolo[1,5-a]pyrazine and associated contaminated materials is essential to prevent environmental contamination and accidental exposure.
Caption: Disposal plan for 4-Chloro-6-methylpyrazolo[1,5-a]pyrazine waste.
Disposal Guidelines:
Waste Segregation: As a chlorinated heterocyclic compound, all waste containing 4-Chloro-6-methylpyrazolo[1,5-a]pyrazine must be disposed of in designated "Halogenated Organic Waste" containers.[9][10] Do not mix with non-halogenated waste streams.[8][11]
Solid Waste: All contaminated solid waste, including gloves, bench paper, and disposable labware, should be collected in a clearly labeled, sealed container for hazardous waste disposal.
Liquid Waste: Collect all liquid waste containing the compound in a dedicated, properly labeled container for halogenated organic waste.[10][12] Ensure the container is compatible with the waste and is kept closed when not in use.[8]
Labeling: All waste containers must be clearly labeled with "Hazardous Waste" and the full chemical name of the contents.[10]
Institutional Protocols: Always follow your institution's specific guidelines for hazardous waste disposal.
By adhering to these protocols, you contribute to a safe and responsible laboratory environment. Your commitment to these practices is paramount when working with potentially hazardous, biologically active compounds.
References
Safe Laboratory Practices: Handling and Disposing of Organic Substances - Chemistry. (n.d.).
Halogenated Organic Liquids - Standard Operating Procedure - Braun Research Group. (n.d.).
Personal protective equipment for handling 3-chloro-9H-pyrido[2,3-b]indole - Benchchem. (n.d.).
Halogenated Solvents in Laboratories - Campus Operations. (n.d.).
Safety Data Sheet - CymitQuimica. (2024, December 19).
Disposal Standards - Department of Biology, University of York. (n.d.).
SAFETY DATA SHEET - Sigma-Aldrich. (2025, September 15).
Safety Data Sheet - ChemScene. (2024, October 7).
Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - PMC. (n.d.).
Protective Equipment - American Chemistry Council. (n.d.).
PERSONAL PROTECTIVE. (n.d.).
A Green Synthetic Strategy for Pyrazolo[1,5-a]pyrimidin-7(4H)-one Derivatives by the Reaction of Aminopyrazoles and Symmetric/no - Periodica Polytechnica. (2024, June 28).
Pyrazolo[1,5-a]pyridine - SAFETY DATA SHEET. (n.d.).
A Guide to Non-Respiratory Personal Protective Equipment (PPE) - Health and Safety Authority. (n.d.).
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - RSC Publishing. (n.d.).
15 - GEST 92 171 Edition 6 - Personal Protective Equipment in The Chlorine Industry. (n.d.).
Functional Pyrazolo[1,5-a]pyrimidines: Current Approaches in Synthetic Transformations and Uses As an Antitumor Scaffold - MDPI. (2021, May 5).
Pyrazine - Safety Data Sheet - ChemicalBook. (n.d.).
Advances in pyrazolo[1,5-a]pyrimidines: synthesis and their role as protein kinase inhibitors in cancer treatment - PMC. (n.d.).
CN113150012A - Pyrazolo [1,5-a ] pyrazine derivative and preparation method and application thereof - Google Patents. (n.d.).